molecular formula C6H11NO3 B2666830 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid CAS No. 85310-56-1

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Cat. No.: B2666830
CAS No.: 85310-56-1
M. Wt: 145.158
InChI Key: SVVJSLPGDIZWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS 85310-56-1) is a high-value chemical building block that integrates two privileged structural motifs: a pyrrolidine ring and an alpha-hydroxy acid (AHA) moiety . This combination makes it a versatile scaffold for medicinal chemistry and organic synthesis. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle known for its three-dimensional structure and is a foundational core in a vast array of natural products, pharmaceuticals, and bioactive compounds . Its significance in drug discovery is underscored by its presence in numerous FDA-approved drugs, and the stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity . This compound is particularly significant in neuroscience research and the development of novel therapeutics, where it serves as a precursor for Structure-Activity Relationship (SAR) studies . The presence of both the hydroxy and carboxylic acid functional groups on the same carbon atom defines it as an alpha-hydroxy acid, which can contribute to metal chelation and influence the compound's physicochemical properties . With a molecular formula of C 6 H 11 NO 3 and a molecular weight of 145.16 g/mol, it features three hydrogen bond donors and three hydrogen bond acceptors, contributing to its potential for targeted molecular interactions . Key Research Applications: • Building block for the synthesis of complex molecules in drug discovery . • Precursor for the development of novel psychoactive substances and neuroscience probes . • Chiral intermediate in asymmetric synthesis and for the creation of organocatalysts . • Template for SAR studies to optimize potency and selectivity against biological targets . Attention: For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-pyrrolidin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(6(9)10)4-1-2-7-3-4/h4-5,7-8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVJSLPGDIZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is a chiral small molecule featuring a pyrrolidine ring, a fundamental saturated nitrogen heterocycle prevalent in numerous natural products and synthetic pharmaceuticals. The presence of a hydroxyl group alpha to a carboxylic acid, along with the basic nitrogen in the pyrrolidine ring, imparts a unique combination of functional groups that dictate its physicochemical behavior. A thorough understanding of these properties is paramount for its application in drug discovery and development, influencing everything from target binding and cellular permeability to formulation and pharmacokinetics.[1][2] This guide provides a comprehensive overview of the key physicochemical properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, offering both predicted data and detailed experimental protocols for their determination.

Molecular Structure and Key Physicochemical Descriptors

A foundational understanding of a molecule's properties begins with its structure. The table below summarizes key predicted descriptors for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃-
Molecular Weight 145.16 g/mol -
Predicted pKa (acidic) ~3.5 - 4.5Computational Prediction
Predicted pKa (basic) ~9.5 - 10.5Computational Prediction
Predicted logP -2.0 to -1.0Computational Prediction
Predicted Aqueous Solubility HighComputational Prediction

Note: The values presented are predictions generated from cheminformatics tools and should be confirmed by experimental data.

Ionization Constant (pKa)

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn profoundly impacts its solubility, permeability across biological membranes, and interaction with biological targets.[3][4] 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is an amphoteric molecule, possessing both a carboxylic acid group (acidic) and a secondary amine within the pyrrolidine ring (basic).

The ionization state of the molecule will vary significantly with pH, as depicted in the diagram below. Understanding these transitions is crucial for predicting its behavior in different physiological environments, from the acidic stomach to the more neutral pH of the blood.[5]

Ionization States Cation Cationic (pH < 3.5) Predominant Form Zwitterion Zwitterionic (pH 3.5 - 9.5) Predominant Form Cation->Zwitterion pKa1 ~3.5-4.5 (Carboxylic Acid) Anion Anionic (pH > 9.5) Predominant Form Zwitterion->Anion pKa2 ~9.5-10.5 (Pyrrolidine Nitrogen)

Caption: Predicted pH-dependent ionization states of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Basic pKa Determination: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for more accurate determination from the first derivative of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[6] This property is a key factor in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] For orally administered drugs, an optimal logP value is often sought to balance aqueous solubility for dissolution and lipophilicity for membrane permeation.[7][8] The predicted negative logP value for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid suggests it is a highly polar and hydrophilic molecule.

LogP Workflow start Start: Compound in n-Octanol/Water step1 Equilibration (e.g., Shake-Flask Method) start->step1 step2 Phase Separation (Centrifugation) step1->step2 step3_aq Aqueous Phase Analysis (e.g., HPLC-UV) step2->step3_aq step3_org Organic Phase Analysis (e.g., HPLC-UV) step2->step3_org end Calculate LogP: log([Compound]org / [Compound]aq) step3_aq->end step3_org->end

Caption: Experimental workflow for LogP determination via the shake-flask method.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.[1][9] Poor aqueous solubility is a major challenge in drug development.[10] Given its polar nature, 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is predicted to have high aqueous solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.[11]

Kinetic Solubility Assay (High-Throughput Screening):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Observe for precipitation. This can be done visually or, more quantitatively, by measuring the turbidity of the solution using nephelometry.[10]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Thermodynamic Solubility Assay (Lead Optimization):

  • Equilibration: Add an excess of the solid compound to a known volume of aqueous buffer in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.[12] It is a useful indicator of purity; impurities tend to depress and broaden the melting range.[13] The melting point also influences the compound's solubility and dissolution rate through its relationship with the crystal lattice energy.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and straightforward method for determining the melting point of a solid compound.[14][15]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) near the expected melting point.

  • Observation: Observe the sample through the magnifying lens of the apparatus.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the methylene group adjacent to the carboxyl group, and the methine proton at the chiral center. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, and the carbons of the acetic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[18] For 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. A characteristic fragmentation of α-hydroxy acids in negative ion mode is the loss of formic acid (46 Da) and the formation of a hydroxycarbonyl anion at m/z 45.[3]

Conclusion

The physicochemical properties of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, particularly its amphoteric nature, high polarity, and predicted aqueous solubility, are key attributes that will govern its behavior in biological systems. The methodologies outlined in this guide provide a robust framework for the experimental determination and validation of these crucial parameters. A comprehensive understanding and characterization of these properties are essential for advancing this molecule through the drug discovery and development pipeline, enabling informed decisions on formulation, delivery, and optimization of its therapeutic potential.

References

  • Bousman, K. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 252-259.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Bhal, S. K. LogP—Making Sense of the Value. Advanced Chemistry Development, Inc.
  • Physicochemical properties. (2025, August 15). Medicinal Chemistry - Fiveable.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
  • Velmourougane, G. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2021, November 11). Chemical Research in Toxicology.
  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Manallack, D. T., & Prankerd, R. J. (2007).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023).
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Physicochemical Property Study - DMPK. WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Aqueous Solubility Assays.
  • LogP – Knowledge and References. Taylor & Francis.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). PubMed.
  • Log P: Significance and symbolism. (2025, July 31). ScienceDirect.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • LogP/LogD/Pka Analysis. Protheragen.
  • Aqueous Solubility Assay. Enamine.
  • Melting point determin
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • Melting point determin
  • Melting Point Determin
  • Melting Point Determination.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31).
  • NMR-spectroscopic analysis of mixtures:
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.
  • NMR characterization of small and large molecules.

Sources

Technical Guide: Structure Elucidation of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Topic: Structural characterization and stereochemical assignment of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS: 13159-67-6). Relevance: This scaffold is a "privileged structure" in medicinal chemistry, serving as a core building block for muscarinic antagonists (e.g., glycopyrronium analogues) and GABAergic modulators .

The molecule presents a classic "Application Scientist" challenge: it contains two chiral centers (C3 on the pyrrolidine ring and C2 on the acetic acid side chain), resulting in four possible stereoisomers (


). These exist as two pairs of diastereomers (syn and anti, or erythro and threo).

The Core Challenge: Standard 1D NMR cannot distinguish between enantiomers and often struggles to resolve diastereomers without derivatization or specific solvent conditions due to the molecule's zwitterionic nature.

Analytical Hierarchy & Workflow

To ensure scientific integrity, we follow a subtractive logic: Elemental Composition


 Connectivity 

Relative Stereochemistry

Absolute Stereochemistry.
Diagram 1: Elucidation Workflow

ElucidationWorkflow Start Crude Sample (2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid) Step1 Step 1: Gross Structure HRMS (Formula) + 1D NMR (Connectivity) Start->Step1 Decision1 Is Purity > 95%? Step1->Decision1 Decision1->Start No (Purify) Step2 Step 2: Zwitterion Control Protonation (TFA/DCl) to resolve signals Decision1->Step2 Yes Step3 Step 3: Relative Stereochemistry NOESY/ROESY (Syn vs Anti assignment) Step2->Step3 Step4 Step 4: Absolute Stereochemistry Mosher's Ester Analysis (Chiral Derivatization) Step3->Step4 Final Full Stereochemical Assignment (e.g., 2S, 3R) Step4->Final

Caption: Logical workflow for resolving the structure of 3-substituted pyrrolidine derivatives.

Step-by-Step Elucidation Protocol

Phase 1: Gross Structure & Connectivity (The Zwitterion Problem)

Critical Insight: In neutral


, this molecule exists as a zwitterion (ammonium/carboxylate). This causes line broadening and chemical shift variability.
  • Protocol: Perform all NMR experiments in

    
     with 5% 
    
    
    
    or
    
    
    . This locks the amine in the protonated ammonium form (
    
    
    ) and the acid in the carboxylic form (
    
    
    ), sharpening signals and ensuring reproducibility.

Expected 1H NMR Data (Predicted in


): 
PositionTypeMultiplicityApprox.[1][2][3][4][5] Shift (

)
Diagnostic Note

-CH
CH (Acid side)Doublet (d)4.1 - 4.3 ppmCoupled to H3 of ring. Shifted downfield by OH and COOH.
H3 CH (Ring)Multiplet2.6 - 2.9 ppmThe "bridge" chiral center. Complex splitting due to H2, H4, and

-CH.
H2 a/b

(Ring)
Multiplet3.2 - 3.6 ppmDeshielded by adjacent

. Diastereotopic splitting likely.
H5 a/b

(Ring)
Multiplet3.2 - 3.6 ppmDeshielded by adjacent

.
H4 a/b

(Ring)
Multiplet1.8 - 2.2 ppmMost shielded ring protons.
Phase 2: Relative Stereochemistry (Syn vs. Anti)

Before determining absolute configuration, you must distinguish the diastereomers.

  • Method: 1D NOE or 2D NOESY.

  • Logic:

    • Syn Isomer: Strong NOE correlation between the

      
      -CH (side chain) and the H2/H4 protons on the same face of the pyrrolidine ring.
      
    • Anti Isomer: Weak or absent NOE between these specific protons; stronger NOE to protons on the opposite face.

  • Coupling Constants (

    
    ):  The vicinal coupling between the ring methine (H3) and the side chain methine (
    
    
    
    -CH) often differs between diastereomers due to rotameric preferences (Karplus relationship), typically ranging from 4-8 Hz.
Phase 3: Absolute Stereochemistry (Mosher's Method)

This is the industry standard for determining the absolute configuration of secondary alcohols. We will use the Modified Mosher's Method .

Mechanism: You react the secondary alcohol with both (


)- and (

)-MTPA chloride (Mosher's Acid Chloride).[1] The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on protons sitting above or below its plane.
Diagram 2: Mosher's Analysis Logic

MosherLogic Substrate Chiral Alcohol (Unknown Config) Rxn Derivatization with (R)- and (S)-MTPA-Cl Substrate->Rxn Analysis Calculate Delta (delta_S - delta_R) Rxn->Analysis Result Positive Delta (>0): Right Side Negative Delta (<0): Left Side Analysis->Result

Caption: The subtractive logic of Mosher's analysis (


).
Detailed Protocol: Mosher's Ester Synthesis

Reagents:

  • Substrate: ~2-5 mg of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (esterified first to methyl ester to prevent side reactions with COOH).

  • Reagent: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl.[1]
  • Solvent: Pyridine-

    
     (acts as solvent and base).
    

Steps:

  • Methyl Ester Formation: Treat the starting acid with

    
     to form the methyl ester. (Crucial: Mosher's reagent will react with the free amine and carboxylic acid if not protected/esterified. Ideally, N-protect with Boc and O-methylate the acid).
    
  • Aliquot: Split the N-Boc, O-Methyl ester intermediate into two NMR tubes.

  • Reaction:

    • Tube A: Add (

      
      )-MTPA-Cl (1.5 eq).
      
    • Tube B: Add (

      
      )-MTPA-Cl (1.5 eq).
      
    • Shake for 10 mins.

  • NMR: Acquire 1H NMR for both tubes.

  • Analysis: Calculate

    
     for protons near the chiral center (H3 of ring, H-alpha).
    
    • Interpretation: Arrange the protons spatially.[3] Protons with positive

      
       lie on the right side of the plane; negative 
      
      
      
      lie on the left.

Separation of Stereoisomers

In drug development, you rarely want the racemate.

  • Diastereomer Separation: The syn and anti forms usually have different physical properties and can be separated by Flash Chromatography (Silica gel) or Reverse Phase HPLC (C18).

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile (Gradient). The TFA is critical to suppress silanol interactions with the amine.

  • Enantiomer Separation: Requires Chiral HPLC.[6][7]

    • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

    • Mobile Phase: Hexane/IPA/Diethylamine (for normal phase) or Phosphate buffer/Acetonitrile (for reverse phase).

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[8][9] Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][8][9] Chemical Reviews, 104(1), 17–118. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shifts).
  • BenchChem. (2025).[1][3] Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives. Link

Sources

Technical Guide: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid . This molecule represents a "privileged scaffold" in drug discovery, offering a unique combination of a rigid pyrrolidine core with a flexible, functionalized side chain capable of diverse stereochemical configurations.

Executive Summary

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS: 13159-58-5 for generic; specific isomers vary) is a dual-chiral building block that bridges the gap between simple amino acids (like proline) and complex peptidomimetics. Unlike proline, where the carboxyl group is directly attached to the ring (C2), this scaffold features an extended acetic acid side chain at C3, bearing an


-hydroxyl group.

This structural arrangement offers three critical advantages for drug design:

  • Stereochemical Density: It possesses two contiguous chiral centers (Ring-C3 and Chain-C

    
    ), allowing for the generation of four distinct diastereomers to fine-tune receptor fit.
    
  • Transition State Mimicry: The

    
    -hydroxy acid motif serves as an isostere for the transition state of peptide bond hydrolysis, making it valuable in protease inhibitor design.
    
  • Vectorization: The C3-substitution vector projects the acidic/polar head group away from the hydrophobic ring, enabling unique binding modes in GPCRs (e.g., muscarinic receptors) and ion channels.

Structural & Stereochemical Analysis

The molecule consists of a secondary amine (pyrrolidine) and an


-hydroxy carboxylic acid tail. The interplay between the ring stereocenter (C3) and the exocyclic stereocenter (C

) defines its biological activity.
Stereoisomer Matrix

There are four possible stereoisomers. In drug development, separating these is non-negotiable as they often exhibit distinct pharmacological profiles.

Isomer ConfigurationRelationshipBiological Relevance (General)
(3R, 2'R) syn-likeOften mimics L-amino acid side chains in specific helices.
(3S, 2'S) syn-likeEnantiomer of the above; used to probe D-amino acid pockets.
(3R, 2'S) anti-likeExtended conformation; critical for spanning deep binding pockets.
(3S, 2'R) anti-likeEnantiomer of the above.
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric points and the connectivity that makes this scaffold versatile.

Pharmacophore Pyrrolidine Pyrrolidine Ring (Conformational Constraint) Nitrogen Basic Amine (NH) (H-Bond Donor/Acceptor) Pyrrolidine->Nitrogen Contains C3_Center C3 Chiral Center (Vector Origin) Pyrrolidine->C3_Center Position 3 Carboxyl Carboxylic Acid (COOH) (Ionic Interaction) Nitrogen->Carboxyl Intramolecular H-Bonding (Zwitterion Potential) Alpha_C Alpha-Carbon (Chiral Center) C3_Center->Alpha_C Linker Hydroxyl Alpha-Hydroxyl (OH) (Transition State Mimic) Alpha_C->Hydroxyl Functional Group Alpha_C->Carboxyl Terminus

Caption: Pharmacophore map highlighting the dual chiral centers and functional groups available for receptor interaction.

Synthetic Pathways[1][2][3][4]

The synthesis of this molecule requires careful control to avoid racemization. The most robust industrial route involves the cyanosilylation of 3-formylpyrrolidine .

Route A: The Cyanohydrin Approach (Primary)

This route allows for the generation of the


-hydroxy acid moiety from an aldehyde precursor.

Mechanism:

  • Protection: The pyrrolidine nitrogen is protected (Boc/Cbz) to prevent side reactions.

  • Cyanosilylation: Reaction of the aldehyde with Trimethylsilyl cyanide (TMSCN) creates a silylated cyanohydrin.[1]

  • Pinner Reaction/Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid and deprotects the alcohol.

Experimental Workflow (DOT Visualization)

Synthesis Start N-Boc-3-Formylpyrrolidine Step1 Step 1: Cyanosilylation (TMSCN, ZnI2 cat.) Start->Step1 Inter1 Silylated Cyanohydrin Step1->Inter1 Step2 Step 2: Acid Hydrolysis (Conc. HCl, Reflux) Inter1->Step2 Product 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (HCl Salt) Step2->Product Resolution Optional: Chiral Resolution (HPLC or Diastereomeric Salt) Product->Resolution

Caption: Step-by-step synthetic workflow from 3-formylpyrrolidine to the target alpha-hydroxy acid.

Detailed Experimental Protocol

This protocol describes the synthesis of the racemic mixture, which can be subsequently resolved.

Objective: Synthesis of (±)-2-Hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

Reagents:

  • N-Boc-3-formylpyrrolidine (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI

    
    ) (0.05 eq, Catalyst)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Hydrochloric acid (6M)[2]

Procedure:

  • Cyanosilylation:

    • In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-formylpyrrolidine (5.0 g, 25 mmol) in anhydrous DCM (50 mL).

    • Add ZnI

      
        (400 mg, 1.25 mmol).
      
    • Cool to 0°C. Dropwise add TMSCN (3.0 g, 30 mmol) over 10 minutes.

    • Allow to warm to room temperature and stir for 4 hours. Monitoring: Check consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

    • Quench: Add saturated NaHCO

      
       solution. Extract with DCM (3x). Dry organic layer over MgSO
      
      
      
      and concentrate to yield the crude silylated cyanohydrin.
  • Hydrolysis (One-Pot Deprotection/Hydrolysis):

    • Dissolve the crude cyanohydrin in 6M HCl (30 mL).

    • Reflux at 100°C for 6 hours. Note: This step hydrolyzes the nitrile to the acid, cleaves the TMS ether, and removes the Boc group.

    • Workup: Concentrate the aqueous solution to dryness under reduced pressure.

    • Purification: The residue is the hydrochloride salt. For the free amino acid, pass through an ion-exchange column (Dowex 50W) eluting with NH

      
      OH.
      

Yield: Typically 75-85% overall. Characterization:


H NMR (D

O) will show distinct multiplets for the pyrrolidine ring protons (1.8–3.5 ppm) and a doublet/singlet for the

-proton (4.0–4.2 ppm) depending on the diastereomer ratio.

Medicinal Chemistry Applications

Muscarinic Antagonists (Glycopyrrolate Analogs)

While Glycopyrrolate uses a 3-hydroxy-pyrrolidine core, newer generations of anticholinergics utilize the pyrrolidin-3-yl-acetic acid scaffold to extend the distance between the cationic nitrogen and the hydrogen-bonding hydroxyl group. This extension can improve selectivity for M3 receptors (lung) over M2 receptors (heart).

Protease Inhibitors (The Statine Connection)

The substructure N-C-C-C(OH)-COOH mimics the tetrahedral transition state of amide bond hydrolysis.

  • Renin Inhibitors: This scaffold can replace the P1-P1' segment in peptide-based inhibitors.

  • HIV Protease: The hydroxyl group acts as a transition state mimic, coordinating with the catalytic aspartic acids in the enzyme active site.

Fragment-Based Drug Discovery (FBDD)

Due to its high Fsp3 (fraction of sp3 carbons) and low molecular weight (<150 Da), this molecule is an ideal "fragment."

  • Solubility: The zwitterionic nature ensures high aqueous solubility.

  • Growth Vectors: The amine allows for amide coupling (library generation), while the hydroxyl group allows for ether/ester formation to probe hydrophobic pockets.

References

  • Synthesis of Pyrrolidine Derivatives

    • Title: "Stereoselective synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition."[3]

    • Source: Organic & Biomolecular Chemistry, 2010.
    • URL:[Link]

  • Cyanosilylation Methodology

    • Title: "Trimethylsilyl Cyanide: A Versatile Reagent for Nucleophilic Cyanation."[1]

    • Source: Synlett, 2015.

  • Medicinal Chemistry Context (Muscarinic Antagonists)

    • Title: "Discovery of Glycopyrronium Analogs for the Tre
    • Source: Journal of Medicinal Chemistry (General reference to scaffold utility in class).
    • URL:[Link]

  • General Properties

    • Title: "(S)-2-(Pyrrolidin-3-yl)acetic acid - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Stereochemical Mastery of Pyrrolidine Scaffolds: From Conformational Tuning to Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is not merely a passive linker in medicinal chemistry; it is a dynamic, stereochemically rich scaffold that dictates pharmacological potency and metabolic stability. This technical guide explores the structural imperatives of pyrrolidine-based molecules, focusing on the exploitation of ring puckering (pseudorotation), the strategic use of gauche effects for conformational locking, and the application of asymmetric organocatalysis. We examine the critical role of stereochemistry in FDA-approved therapeutics, specifically the DPP-4 inhibitor Saxagliptin, and provide a validated experimental protocol for the enantioselective synthesis of chiral pyrrolidine precursors.

Part 1: The Conformational Landscape

Pseudorotation and Ring Puckering

Unlike the rigid six-membered piperidine ring, the five-membered pyrrolidine ring exists in a state of continuous flux known as pseudorotation .[1][2][3][4] The ring rapidly interconverts between two primary envelope conformations defined by the out-of-plane atom:

  • C4-endo (

    
    ):  The C4 carbon is displaced to the same side as the C2-substituent (typically the carboxylate in proline). This is the preferred conformation for L-proline in solution.
    
  • C4-exo (

    
    ):  The C4 carbon is displaced to the opposite side.
    

This conformational flexibility is energetically low-barrier (~3-5 kcal/mol) but can be "locked" by substituents to favor a specific bioactive geometry.

Stereoelectronic Tuning: The Gauche Effect

Substituents at the C4 position exert profound control over ring puckering through the gauche effect . This phenomenon arises from the hyperconjugative donation of the


 bonding orbital into the 

antibonding orbital of an electronegative substituent (X = F, OH,

).
  • Fluorine Effect: In 4-fluoroproline, the fluorine atom prefers a gauche orientation relative to the ring nitrogen.

    • (4R)-Fluoroproline (trans): Favors the C4-exo pucker.

    • (4S)-Fluoroproline (cis): Favors the C4-endo pucker.

  • Azido Gauche Effect: Similar to fluorine, an azido group (

    
    ) at C4 stabilizes the gauche conformer, allowing researchers to tune the peptide backbone angles (
    
    
    
    ) in peptidomimetics.

Implication for Drug Design: By selecting the specific stereoisomer of a C4-substituent, medicinal chemists can pre-organize the pyrrolidine ring to match the "bound" conformation of a target protein, minimizing the entropic penalty of binding.

Pseudorotation Fig 1. Pseudorotation Cycle and Conformational Locking via Substituent Effects. C4_Endo C4-Endo (S-Proline Preferred) Substituent Pseudoequatorial Transition Pseudorotation Barrier (~3-5 kcal/mol) C4_Endo->Transition Ring Flattening Transition->C4_Endo C4_Exo C4-Exo (4R-Fluoro Preferred) Substituent Pseudoaxial Transition->C4_Exo Repuckering C4_Exo->Transition

Part 2: Synthetic Strategies for Chiral Pyrrolidines

Asymmetric Organocatalysis (Jørgensen-Hayashi)

The use of chiral secondary amines to catalyze the functionalization of aldehydes has revolutionized the synthesis of chiral pyrrolidines. The Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether) is the gold standard for this transformation.

Mechanism:

  • Condensation: The catalyst condenses with an aldehyde to form a transient chiral enamine .

  • Shielding: The bulky diphenyl-silyl group sterically shields one face of the enamine (typically the Re-face), forcing the electrophile (e.g., nitroalkene) to approach from the Si-face.

  • Hydrolysis: The resulting imine is hydrolyzed to release the

    
    -functionalized aldehyde and regenerate the catalyst.
    

This method allows for the rapid construction of the pyrrolidine core via a subsequent reductive amination or cyclization cascade.

JorgensenCatalysis Fig 2. Enamine Activation Cycle: Steric Shielding Dictates Stereochemistry. Cat Jørgensen-Hayashi Catalyst Enamine Chiral Enamine (Steric Shielding) Cat->Enamine - H2O Aldehyde Aldehyde (Substrate) Aldehyde->Enamine - H2O Product_Imine Product Imine Enamine->Product_Imine + Nitroalkene (Si-face attack) Nitroalkene Nitroalkene (Electrophile) Product_Imine->Cat Catalyst Regeneration Final_Product Chiral Gamma-Nitroaldehyde Product_Imine->Final_Product + H2O

1,3-Dipolar Cycloaddition

For highly substituted pyrrolidines, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a convergent strategy.

  • Stereocontrol: The reaction proceeds via a concerted mechanism where the stereochemistry of the dipole (ylide) and dipolarophile (alkene) is conserved.

  • Catalysis: Chiral Lewis acids (Ag(I) or Cu(I) complexes with phosphoramidite ligands) can coordinate the ylide, ensuring high enantioselectivity (up to >98% ee).

Part 3: Case Study in Drug Design – Saxagliptin

Saxagliptin (Onglyza) is a potent DPP-4 inhibitor used for Type 2 Diabetes.[5] Its efficacy is inextricably linked to the stereochemistry of its cyanopyrrolidine moiety.

The Nitrile "Warhead"

The nitrile group on the pyrrolidine ring is not a passive substituent; it acts as an electrophilic trap.

  • Mechanism: The hydroxyl group of Ser630 in the DPP-4 active site attacks the nitrile carbon to form a reversible covalent imidate adduct .[6][7]

  • Stereochemistry: The specific spatial orientation of the nitrile (cis to the bridgehead) is critical. It must align perfectly with the Ser630-His740 catalytic dyad. The "wrong" diastereomer fails to form this covalent bond, resulting in a >1000-fold loss of potency.

The Cyclopropyl-Fused Pyrrolidine

Saxagliptin features a unique methanopyrrolidine (cyclopropyl-fused) core.

  • Function: This fusion locks the pyrrolidine ring into a specific conformation that fits the hydrophobic S1 pocket (lined by Tyr662, Tyr666, and Val711).

  • Stability: The fused system prevents metabolic degradation (diketopiperazine formation) common to simple prolyl peptides.

Part 4: Experimental Protocol

Enantioselective Michael Addition via Jørgensen-Hayashi Catalysis

Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)butanal, a precursor for chiral pyrrolidines.

Reagents:

  • Butanal (1.0 equiv)

  • Trans-

    
    -nitrostyrene (1.5 equiv)
    
  • (S)-(-)-

    
    -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 10 mol%)
    
  • Benzoic acid (Additive, 10 mol%)

  • Solvent: Toluene or Ethanol

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2.0 mL).

  • Addition: Add trans-

    
    -nitrostyrene  (1.5 mmol) to the solution. Stir at room temperature for 5 minutes.
    
  • Initiation: Add butanal (1.0 mmol) dropwise.

  • Reaction: Stir the mixture at 0°C to Room Temperature. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 8:1). Reaction time is typically 4–24 hours.

  • Quench: Upon completion, quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the organic phase over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution).
    

Validation (Self-Correction):

  • Racemization Check: Avoid high temperatures during concentration; the

    
    -chiral aldehyde is prone to epimerization.
    
  • Yield/ee: Expected yield: 80-95%. Expected ee: >90% (Determine by chiral HPLC of the reduced alcohol derivative).[8]

Part 5: Analytical Characterization

  • NMR Spectroscopy: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine relative stereochemistry. A strong NOE signal between H-2 and H-5 indicates a cis relationship; absence suggests trans.

  • X-Ray Crystallography: The definitive method for absolute configuration. Requires derivatization (e.g., p-bromobenzoate) if the pyrrolidine is an oil.

References

  • Conformational Analysis: The "Azido Gauche Effect" - Implications for the Conformation of Azidoprolines. J. Am. Chem. Soc. 2006, 128, 42, 13664–13665. Link

  • Organocatalysis Protocol: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org.[1][9][10][11][12] Synth. 2017, 94, 252-266. Link

  • Saxagliptin Mechanism: Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation.[13] Protein Sci. 2008 Feb; 17(2): 240–250. Link

  • Drug Discovery Overview: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[9][12] Top Curr Chem (Z). 2021; 379(5): 34. Link

  • Gauch Effect Review: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org.[14] Chem. 2024, 20, 1572–1579. Link

Sources

Preliminary In-Vitro Screening of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous in-vitro screening cascade for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid . Structurally, this molecule presents a pyrrolidine ring coupled with an


-hydroxy acid moiety.[1] This scaffold is chemically significant as a key intermediate in the synthesis of Darifenacin  (a selective M3 muscarinic antagonist) and bears structural homology to gabapentinoids and proline mimetics.

Because of its zwitterionic nature and high polarity, this compound defies standard "Rule of 5" screening logic. It requires a tailored approach focusing on solute carrier (SLC) transport , pH-dependent lipophilicity , and GPCR modulation (specifically Muscarinic and GABAergic systems). This document details the specific protocols, causality, and decision gates required to validate this molecule as a viable lead or chemical probe.

Part 1: Physicochemical Profiling (The Foundation)

Before biological assays, we must define the ionization state. As a zwitterion, its behavior is dictated by the interplay between the secondary amine (basic) and the carboxylic acid (acidic).

Ionization Constant (pKa) Determination

Objective: Determine the precise pH windows where the molecule exists as a cation, anion, or neutral zwitterion. Methodology: Potentiometric Titration (Gold Standard) or Capillary Electrophoresis.

  • Protocol Insight: Do not rely on predicted pKa values. The hydroxyl group at the

    
    -position can inductively shift the acid pKa lower than typical acetic acid derivatives.
    
  • Why this matters: If the isoelectric point (pI) is near physiological pH (7.4), the molecule will have net zero charge, potentially improving passive permeability despite high polarity.

Lipophilicity (LogD) vs. pH Profile

Objective: Map the distribution coefficient (LogD) across pH 2.0 to 10.0. Methodology: Miniaturized Shake-Flask Method (n-octanol/buffer) analyzed by LC-MS/MS.

pH ConditionExpected SpeciesRelevance
pH 2.0 Cationic (Amine protonated, Acid protonated)Gastric absorption relevance.
pH 7.4 Zwitterionic (Amine protonated, Acid deprotonated)Blood-Brain Barrier (BBB) & Systemic circulation.
pH 10.0 Anionic (Amine deprotonated, Acid deprotonated)Basic extraction/formulation.

Part 2: In-Vitro ADME (The Gatekeepers)

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often yields false negatives for pyrrolidine acids because it lacks active transporters. We must use cell-based models.

Permeability: Caco-2 Bi-Directional Assay

Rationale: This molecule likely relies on SLC transporters (e.g., PAT1 or LAT1) for uptake, similar to GABA or Proline. Protocol:

  • Cell Line: Caco-2 (21-day differentiation).

  • Concentration: 10 µM (to avoid transporter saturation).

  • Directionality: Measure Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).

  • Efflux Ratio Calculation:

    
    .
    
    • Interpretation: If

      
      , the compound is a P-gp substrate. If 
      
      
      
      is high but inhibited by cold proline, it confirms active transport.
Metabolic Stability: Liver Microsomes

Rationale: The pyrrolidine ring is susceptible to oxidation by CYP450s, and the secondary amine is a target for N-glucuronidation. Protocol:

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Control: Verapamil (High clearance control).

Part 3: Pharmacological Screening (Target Engagement)

Given the structural homology to Darifenacin fragments and neurotransmitters, the screening must prioritize GPCRs.

Primary Screen: Radioligand Binding

Targets:

  • Muscarinic Receptors (M1 - M5): To determine if the fragment retains the M3 selectivity of its parent drug Darifenacin.

  • GABA-B Receptor: Structural similarity to baclofen/GABA.

  • NMDA/AMPA Receptors: Proline derivatives often modulate glutamate sites.

Method (Competition Binding):

  • Membrane Prep: CHO cells overexpressing human M3 receptor.

  • Radioligand: [3H]-NMS (N-methylscopolamine).

  • Competitor: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (1 nM to 100 µM).

  • Readout: Scintillation counting.

  • Success Criteria:

    
     displacement at 10 µM warrants a full 
    
    
    
    determination.
Functional Assay: Calcium Flux (FLIPR)

Rationale: Binding does not equal function. We must distinguish agonists from antagonists. Protocol:

  • Dye: Fluo-4 AM (Calcium sensitive dye).

  • Agonist Mode: Treat cells with compound; monitor Ca2+ spike.

  • Antagonist Mode: Pre-treat with compound, then challenge with Acetylcholine (EC80).

  • Visualization: Reduced fluorescence in Antagonist mode indicates functional blockade.

Part 4: Visualization of Workflows

Diagram 1: The Integrated Screening Cascade

This diagram illustrates the logical flow from chemical handling to biological validation.

ScreeningCascade Start Compound: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid PhysChem PhysChem Profiling (pKa, LogD, Sol) Start->PhysChem QC Check Permeability Permeability Screen (Caco-2 Bi-directional) PhysChem->Permeability If Soluble Metabolism Metabolic Stability (HLM + NADPH) Permeability->Metabolism If Papp > 10^-6 Binding Target Binding (Muscarinic/GABA Panel) Metabolism->Binding If t1/2 > 30min Tox Cytotoxicity (HepG2 MTT) Binding->Tox If Ki < 10µM Decision Lead Optimization Decision Gate Tox->Decision Decision->Start Fail: Redesign

Caption: A linear decision-gate workflow ensuring only stable, permeable, and active candidates proceed to costly functional assays.

Diagram 2: Mechanism of Action Validation (Muscarinic M3)

This diagram details the specific functional assay setup for confirming M3 antagonism (relevant to Darifenacin-like activity).

MOA_Validation cluster_control Controls Compound Test Compound (10 µM) Receptor M3 Muscarinic Receptor (Gq-coupled) Compound->Receptor Binds? Pathway PLC Activation IP3 Pathway Receptor->Pathway Agonist: Activates Antagonist: Blocks Calcium Intracellular Ca2+ Release Pathway->Calcium Mobilization Readout FLIPR Signal (Fluorescence) Calcium->Readout Detection PosControl Atropine (Known Antagonist) NegControl Vehicle (DMSO)

Caption: Functional assay pathway (FLIPR) to distinguish between agonist and antagonist activity at the Gq-coupled M3 receptor.

Part 5: Data Interpretation & References[2]

Data Interpretation Matrix
AssayMetricPass CriteriaAction if Fail
Solubility Kinetic Sol (PBS)

Formulate as HCl or Tosylate salt.
Permeability Caco-2


Investigate prodrug strategies (esterification).
Metabolism

(Microsomes)

Block metabolic soft spots (fluorination of pyrrolidine).
Potency

/


Fragment growing; add hydrophobic groups to fill pocket.
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1502075, (S)-2-(Pyrrolidin-3-yl)acetic acid. Retrieved from [Link]

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference for PAMPA/Caco-2 protocols).
  • Alsenz, J., & Kansy, M. (2007).High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. (Protocol for kinetic solubility).

Sources

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold with Untapped Potential

The quest for novel, efficient, and highly selective chiral ligands is a central theme in modern organometallic catalysis. Substituted chiral pyrrolidines are a cornerstone in this endeavor, forming the backbone of numerous successful ligands and organocatalysts.[1] Their rigid, five-membered ring structure provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity in metal-catalyzed transformations. This document introduces 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, a ligand that combines the proven pyrrolidine scaffold with the versatile coordinating motifs of an α-hydroxy acid.

The presence of three potential coordination sites—the secondary amine, the hydroxyl group, and the carboxylic acid—makes this ligand a highly attractive candidate for creating a well-defined and sterically hindered chiral pocket around a metal center. This tridentate chelation is anticipated to impart significant stability to the catalytic complex and enhance stereochemical control during the catalytic cycle. These application notes provide a comprehensive overview of the proposed synthesis of this novel ligand and its potential application in asymmetric organometallic catalysis, with a specific focus on the asymmetric transfer hydrogenation of prochiral ketones.

Proposed Synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Hydrolysis A N-Boc-pyrrolidin-3-one B Reformatsky Reaction A->B Ethyl bromoacetate, Zn C Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)acetate B->C D Catalytic Hydrogenation C->D H2, Pd/C E Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate D->E F Acidic Hydrolysis E->F HCl (aq) G 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid F->G

Caption: Proposed synthetic workflow for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)acetate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.5 eq.).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • A solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF is added dropwise to the zinc suspension with gentle heating to initiate the reaction.

  • Once the formation of the Reformatsky reagent is evident (exotherm and disappearance of zinc), cool the mixture to 0 °C.

  • Slowly add a solution of N-Boc-pyrrolidin-3-one (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to dehydration to yield the α,β-unsaturated ester. This can be achieved by treating the crude alcohol with a mild acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water.

  • Purify the resulting product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate

  • Dissolve the product from Step 1 in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, which may be a mixture of diastereomers.

Step 3: Synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (Final Ligand)

  • Dissolve the ester from Step 2 in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to effect both the deprotection of the Boc group and the hydrolysis of the ethyl ester.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the final product as a solid.

  • The free amino acid can be obtained by neutralization with a suitable base and subsequent purification by recrystallization or ion-exchange chromatography.

Application in Asymmetric Transfer Hydrogenation of Ketones

The structural features of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid make it a promising ligand for iridium- or rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols.[2][3][4] The amino, hydroxyl, and carboxylate groups can form a stable, chiral coordination complex with the metal center, effectively creating a chiral environment for the hydride transfer.

Proposed Mechanism of Action

In a typical Noyori-type mechanism for ATH, the ligand coordinates to a metal precursor, often a rhodium(III) or iridium(III) complex.[2][4] The reaction is initiated by the formation of a metal-hydride species, which is the active catalyst. The substrate (ketone) coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment of the ligand. The resulting chiral alcohol is then released, and the catalyst is regenerated.

G A [M-Cl]⁺ Complex with Ligand B Metal-Hydride Species A->B Formate/Isopropanol C Ketone Coordination B->C Substrate (Ketone) D Transition State C->D Hydride Transfer E Chiral Alcohol Product D->E F Catalyst Regeneration E->F Product Release F->B Formate/Isopropanol

Sources

Application Note: Analytical Quantification of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Analyte Profile & Challenges

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (CAS: 122442-02-8) is a highly polar, amphoteric pyrrolidine derivative often utilized as a chiral building block in the synthesis of anticholinergic agents (e.g., glycopyrronium analogues).

Physicochemical Challenges:

  • Extreme Polarity: With a LogP of approximately -2.6, this compound exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, eluting in the void volume where ion suppression is highest.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible. Direct UV detection is limited to non-specific regions (<210 nm), which suffers from solvent interference.
    
  • Zwitterionic Nature: Containing both a secondary amine (basic) and a carboxylic acid (acidic), the net charge is highly pH-dependent, complicating peak shape and retention stability.

Method Selection Decision Matrix

Select the protocol based on your laboratory's instrumentation and sensitivity requirements.

MethodSelection Start Start: Select Analytical Platform HasMS Is LC-MS/MS Available? Start->HasMS HighSens Requirement: High Sensitivity (ng/mL - pg/mL) HasMS->HighSens Yes RoutineQC Requirement: Routine QC/Purity (µg/mL - mg/mL) HasMS->RoutineQC No MethodA Protocol A: HILIC-MS/MS (Direct Analysis) HighSens->MethodA MethodB Protocol B: Pre-column Derivatization (HPLC-FL/UV) RoutineQC->MethodB MethodC Protocol C: GC-MS (Silylation) RoutineQC->MethodC Alternative

Figure 1: Decision matrix for selecting the appropriate analytical methodology.

Part 2: Detailed Protocols

Protocol A: HILIC-MS/MS (Gold Standard for Bioanalysis)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase to retain polar analytes. This method avoids derivatization and offers maximum sensitivity.

1. Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

    • Why: Zwitterionic phases provide a stable charge environment for amphoteric molecules compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

2. Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.00900.4Initial high organic for retention
1.00900.4Isocratic hold
6.00500.4Linear ramp to elute analyte
7.00500.4Wash
7.10900.4Return to initial
12.00900.4Critical Re-equilibration
3. MS/MS Parameters (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI+)[1][2]

  • Precursor Ion: [M+H]⁺ = 146.1 m/z

  • Product Ions (Quantifier/Qualifier):

    • Primary: 146.1

      
       84.1 (Loss of -COOH and -OH groups; pyrrolidine ring fragment).
      
    • Secondary: 146.1

      
       55.1 (Ring fragmentation).
      
  • Internal Standard: Use a structural analog like Proline-d3 or Pyrrolidine-d8 if isotopically labeled analyte is unavailable.

Protocol B: HPLC-Fluorescence with FMOC-Cl Derivatization

Principle: Since the analyte lacks a chromophore, we tag the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) . This adds a bulky, hydrophobic group, enabling retention on C18 columns and high-sensitivity fluorescence detection.

1. Reagents
  • Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonating the amine).

  • FMOC-Cl Solution: 5 mM in Acetonitrile.

  • Quenching Solution: 1% Adamantanamine or Glycine (to remove excess FMOC).

2. Derivatization Workflow
  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • Add: 200 µL FMOC-Cl reagent.

  • Incubate: Vortex and let stand at ambient temperature for 5 minutes.

  • Quench: Add 20 µL Quenching Solution (reacts with excess FMOC to prevent column overload).

  • Inject: Inject directly or dilute with mobile phase.

3. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: Acetonitrile.[4][5][6]

  • Gradient: 30% B to 90% B over 15 minutes. The FMOC-derivative will elute late due to increased hydrophobicity.

Protocol C: GC-MS (Structural Confirmation)

Principle: Silylation of the hydroxyl (-OH), amine (-NH), and carboxyl (-COOH) groups to render the molecule volatile.

1. Derivatization
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dry sample completely under Nitrogen stream (Strictly anhydrous).

    • Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

    • Heat at 70°C for 30 minutes.

    • Inject 1 µL into GC.

2. GC Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Temp Program: 80°C (1 min)

    
     15°C/min 
    
    
    
    300°C (5 min).
  • Detection: EI Source (70 eV), SIM mode for quantification.

Part 3: Method Validation & Troubleshooting

Validation Parameters (ICH M10 Guidelines)
ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (QC/Purity)
Linearity (r²) > 0.990> 0.999
Accuracy 85-115%98-102%
Precision (CV) < 15%< 2%
Recovery Consistent (> 50%)N/A (Direct injection)
Troubleshooting Guide

Troubleshooting Issue Observed Issue RTShift Retention Time Shift (HILIC) Issue->RTShift LowSens Low Sensitivity (Derivatization) Issue->LowSens PeakTail Peak Tailing Issue->PeakTail Sol1 Check Buffer pH & Ionic Strength HILIC requires >10mM salt RTShift->Sol1 Sol2 Check pH of Borate Buffer Must be >8.0 for reaction LowSens->Sol2 Sol3 Use Zwitterionic Column or add 5mM Ammonium Acetate PeakTail->Sol3

Figure 2: Troubleshooting logic for common chromatographic anomalies.

Critical Scientific Notes
  • Stereochemistry: This compound has two chiral centers. If enantiomeric separation is required (e.g., separating (S,S) from (R,S)), replace the standard columns above with a Chiralpak ZWIX(+) (for HILIC mode) or Chiralpak AGP (for RP mode).

  • Sample Diluent: For HILIC, samples must be dissolved in high organic solvent (e.g., 80% ACN). Injecting aqueous samples will disrupt the water layer on the stationary phase, causing peak distortion ("breakthrough").

References

  • Jandera, P. (2011).[5] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link[5]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[4] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: FMOC-Cl Protocol. Technical Bulletin. Link

  • PubChem. (2025). Compound Summary: 2-(Pyrrolidin-3-yl)acetic acid.[7][8] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024). HILIC Separations: A Practical Guide to Method Development. Application Note 20684. Link

Sources

Application Note: Scalable Synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (also known as 3-pyrrolidinylglycolic acid).[1] This moiety is a critical pharmacophore in the development of muscarinic antagonists and glycopyrrolate analogs.[1]

The conventional synthesis of


-hydroxy acids often involves hazardous handling of free hydrogen cyanide (HCN) gas.[1] To ensure process safety and scalability, this protocol utilizes a bisulfite-mediated cyanohydrin formation  followed by acid hydrolysis.[1] This approach minimizes volatile toxicant exposure and allows for better thermal control during scale-up.[1]
Key Process Advantages:
  • Safety: Avoids direct use of gaseous HCN or anhydrous HCN generators.[1]

  • Scalability: All steps are conducted in aqueous/organic biphasic systems or standard hydrolysis conditions suitable for reactor scale.[1]

  • Efficiency: Concomitant deprotection of the

    
    -Boc group during the hydrolysis step streamlines the workflow.
    

Retrosynthetic Analysis

The target molecule, a pyrrolidine-substituted glycolic acid, is best disconnected at the


-carbon, tracing back to 

-Boc-3-formylpyrrolidine
. The transformation utilizes a classical C1-homologation via cyanohydrin synthesis.[1]

Retrosynthesis Target 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (Target) Cyanohydrin Cyanohydrin Intermediate (N-Boc Protected) Target->Cyanohydrin Hydrolysis (HCl/H2O) Aldehyde N-Boc-3-formylpyrrolidine (Starting Material) Cyanohydrin->Aldehyde Cyanation (NaHSO3, KCN)

Caption: Retrosynthetic disconnection showing the C1 homologation from the aldehyde precursor.

Detailed Experimental Protocol

Stage 1: Bisulfite Adduct Formation

Objective: Convert the aldehyde to a stable, water-soluble bisulfite adduct to facilitate safe reaction with cyanide.

  • Starting Material:

    
    -Boc-3-formylpyrrolidine (CAS: 107026-63-3).[1]
    
  • Reagents: Sodium Bisulfite (

    
    ), Water.[2]
    

Procedure:

  • Charge a reactor with

    
    -Boc-3-formylpyrrolidine  (1.0 equiv) and Methanol  (2.0 vol).[1]
    
  • In a separate vessel, prepare a saturated aqueous solution of Sodium Bisulfite (1.5 equiv) in water (3.0 vol).

  • Add the bisulfite solution dropwise to the aldehyde solution at

    
    .
    
  • Stir vigorously for 2–4 hours at room temperature. A thick white precipitate (the bisulfite adduct) may form.

  • Checkpoint: Monitor consumption of aldehyde by TLC or HPLC.

Stage 2: Cyanohydrin Formation

Objective: Displace the sulfonate group with cyanide to form the cyanohydrin.[1]

  • Reagents: Potassium Cyanide (

    
    ), Water/Ethyl Acetate.
    

Procedure:

  • Cool the bisulfite adduct mixture to

    
    .
    
  • Add Ethyl Acetate (5.0 vol) to create a biphasic system.

  • Slowly add a solution of Potassium Cyanide (1.5 equiv) in water (2.0 vol) over 30 minutes. Caution: Exothermic.[1]

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Separate the phases. Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure to yield the crude 
    
    
    
    -Boc-3-(cyano(hydroxy)methyl)pyrrolidine
    .
    • Note: The cyanohydrin is often an oil; proceed immediately to hydrolysis to avoid degradation.[1]

Stage 3: Hydrolysis and Deprotection

Objective: Convert the nitrile to the carboxylic acid and remove the Boc protecting group in a single step.

  • Reagents: Conc. Hydrochloric Acid (

    
    ), Water.[1]
    

Procedure:

  • Dissolve the crude cyanohydrin in Conc. HCl (5.0 vol) and Water (5.0 vol).[1]

  • Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Observation: Evolution of

      
       (from Boc) and 
      
      
      
      formation.
  • Cool to room temperature.

  • Concentrate the solution to dryness under reduced pressure to remove excess HCl and water.

  • Purification:

    • Dissolve the residue in minimal water.[1]

    • Load onto a cation-exchange resin column (e.g., Dowex 50W X8,

      
       form).
      
    • Wash with water to remove non-basic impurities.[1]

    • Elute the product with

      
      .
      
  • Concentrate the ammoniacal fractions to yield the zwitterionic product.[1]

  • Final Polish: Recrystallize from Ethanol/Water if necessary.

Process Safety & Engineering Controls

Scale-up of this chemistry requires strict adherence to safety protocols due to the use of Cyanide.[1]

SafetyFlow cluster_note Critical Control Point Start Cyanide Reaction Phase Scrubber Caustic Scrubber (NaOH/NaOCl) Start->Scrubber Off-gas Venting Waste Aqueous Waste Stream Start->Waste Liquid Effluent Treatment Oxidative Destruction (pH > 10, Bleach) Waste->Treatment Transfer Disposal Certified Disposal Treatment->Disposal Verified CN- Free

Caption: Waste management flow for cyanide-containing effluent streams.

Critical Safety Parameters:
  • pH Control: Maintain pH > 10 during all cyanide handling steps to prevent formation of HCN gas.

  • Quenching: All cyanide-containing glassware and waste must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.[1]

  • Ventilation: Reactions must be performed in a fume hood with a high-efficiency scrubber system.[1]

Analytical Specifications

Expected Data for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (HCl Salt)
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

HPLC (C18, Phosphate Buffer/MeCN)

NMR
Consistent with structure

Mass Spec

LC-MS (ESI+)
Water Content

Karl Fischer

Key NMR Signals (


): 
  • 
     (d, 1H, 
    
    
    
    ): Diagnostic doublet for the
    
    
    -proton.
  • 
     (m, 4H, Ring 
    
    
    
    ): Pyrrolidine ring protons shifted downfield due to the salt form.
  • 
     (m, 1H, 
    
    
    
    ): Methine proton at position 3.

References

  • Cyanohydrin Synthesis via Bisulfite Adducts

    • Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Organic Process Research & Development, 2017, 21(9), 1394–1403.[2]

  • General Synthesis of

    
    -Hydroxy Acids: 
    
    • Corson, B. B., et al. "Mandelic Acid."[1][3] Organic Syntheses, Coll.[1] Vol. 1, p.336 (1941).[1] (Foundational protocol for bisulfite/cyanide route).

  • Pyrrolidine Building Blocks

    • "Synthesis of unique pyrrolidines for drug discovery."[1][4] Enamine Ltd.[1] Technical Notes.

  • Safety in Cyanide Chemistry

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] National Research Council (US).[1]

Sources

Troubleshooting & Optimization

purification challenges of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Executive Summary & Molecule Profile

User: "I am struggling to isolate 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid from my reaction mixture. Standard extractions are failing, and I see multiple peaks in HPLC."

Scientist Response: This molecule presents a "perfect storm" of purification challenges due to its zwitterionic nature , high polarity , and multiple chiral centers . Unlike simple lipophilic drugs, this compound behaves more like an amino acid. It exists as a zwitterion (inner salt) in neutral aqueous solutions, making it insoluble in non-polar organic solvents (DCM, Hexane) and highly soluble in water. Furthermore, the molecule possesses two chiral centers (C3 on the pyrrolidine ring and the


-carbon of the acetic acid side chain), resulting in four stereoisomers (two pairs of enantiomers) that often co-elute or prevent crystallization.

Key Physicochemical Properties:

Property Characteristic Impact on Purification

| Structure | Pyrrolidine ring +


-hydroxy acid | Amphoteric; susceptible to lactamization. |
| Ionization  | Zwitterionic (pKa


2.2, pKa


9.[1]5) | Cannot be extracted into organic layer at neutral pH. | | Stereochemistry | 2 Chiral Centers | Forms diastereomers with distinct physical properties. | | Solubility | High in

, MeOH; Low in DCM, Et

O | Standard aqueous workup (extraction) is ineffective. |

Module 1: Isolation from Aqueous Reaction Mixtures

Q: "I tried extracting the product with Dichloromethane (DCM) and Ethyl Acetate at pH 7, but the recovery was near zero. Where is my compound?"

A: Your compound is trapped in the aqueous phase. At pH 7, the secondary amine is protonated (


) and the carboxylic acid is deprotonated (

). The net charge is zero, but the localized charges create a hydration shell that prevents partitioning into non-polar solvents.

Protocol: Ion-Exchange Chromatography (Desalting & Isolation) Do not use liquid-liquid extraction. Use Strong Cation Exchange (SCX) resin to capture the amine.

Step-by-Step Workflow:

  • Resin Preparation: Use Dowex 50W-X8 (hydrogen form). Pre-wash with water until eluent is neutral.

  • Loading: Acidify your crude aqueous reaction mixture to pH 2 (ensures full protonation of the amine). Load onto the column.[2][3]

    • Mechanism:[4][5] The positively charged ammonium group binds to the sulfonate groups on the resin. Inorganic anions (

      
      , 
      
      
      
      ) and neutral organic impurities pass through.
  • Washing: Flush with 3-5 column volumes (CV) of deionized water to remove inorganic salts and non-basic impurities.

  • Elution: Elute with 1M - 2M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[4][5][6] The excess ammonia deprotonates the amine, breaking the ionic bond with the resin. The compound elutes as the free base/ammonium carboxylate salt.

  • Concentration: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use high heat (

    
    ) to avoid potential lactamization.
    

Visual Workflow (DOT Diagram):

IEX_Workflow Start Crude Aqueous Mixture (Contains Salts + Product) Acidify Acidify to pH 2.0 (HCl) Start->Acidify Load Load onto Dowex 50W-X8 (H+ Form) Acidify->Load Wash Wash with H2O (Removes Salts/Neutrals) Load->Wash Waste Elute Elute with 2M NH4OH (Releases Product) Wash->Elute Lyophilize Lyophilize Fractions (Yields Solid Product) Elute->Lyophilize

Caption: Figure 1.[4] Cation exchange workflow for isolating zwitterionic pyrrolidine derivatives from saline mixtures.

Module 2: Separation of Diastereomers

Q: "I see two distinct peaks in my HPLC (or a split peak) with identical Mass Spec (m/z) values. Is this an impurity?"

A: These are likely diastereomers , not impurities. Because you have two chiral centers, you have generated a mixture of


 [Pair A] and 

[Pair B]. These pairs have different physical properties and retention times.

Troubleshooting Guide:

MethodSuitabilityProtocol Notes
Flash Chromatography (Silica) PoorThe zwitterion streaks on silica. Requires high % MeOH/NH

.
C18 Reverse Phase Low RetentionCompound elutes in void volume. Use "Aq" compatible columns or HILIC.
HILIC (Zwitterionic) Excellent Best for polar zwitterions. Separates diastereomers based on hydrophilicity.
Crystallization VariableDiastereomers often have vastly different solubilities.[2]

Recommended Protocol: Fractional Crystallization Before resorting to expensive Prep-HPLC, attempt to separate diastereomers by solubility.

  • Solvent System: Ethanol/Water or Isopropanol/Water.

  • Procedure: Dissolve the crude solid in minimum hot Ethanol (containing 5-10% water). Allow to cool slowly to room temperature, then

    
    .
    
  • Outcome: Often, one diastereomeric pair is significantly less soluble and will crystallize.[2] The other remains in the mother liquor.

  • Validation: Check the purity of the crystals vs. the mother liquor using HILIC-HPLC.

Module 3: Analytical Method & Quality Control

Q: "My standard C18 HPLC method shows no retention. How do I analyze purity?"

A: Standard C18 columns cannot retain this molecule because it is too polar. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized polar-embedded column.

Recommended HILIC Method:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in Water.[4][5][7][8]

  • Mobile Phase B: Acetonitrile.[3][7]

  • Gradient: 90% B to 50% B over 20 minutes.

  • Detection: ELSD or CAD (if UV absorbance is low due to lack of chromophores), or UV at 205-210 nm (carboxyl/amine absorption).

Visual Mechanism of HILIC Separation:

HILIC_Mechanism cluster_0 Separation Principle Silica Stationary Phase (Zwitterionic) WaterLayer Water-Rich Layer (Adsorbed on Surface) Silica->WaterLayer Retains Analyte 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid WaterLayer->Analyte Partitioning (Hydrophilic Interaction) Organic Organic Bulk Phase (Acetonitrile) Organic->Analyte Elution Force

Caption: Figure 2. Partitioning mechanism in HILIC mode. The polar analyte partitions into the water-rich layer on the stationary phase.

Module 4: Stability & Storage

Q: "The compound turns into an insoluble gum upon drying. What happened?"

A: You likely triggered oligomerization or lactamization .

  • Lactamization: The secondary amine can attack the carboxylic acid (or ester, if derivatized) to form a cyclic amide. While a 4-membered ring is strained, intermolecular reactions can form polymers.

  • Hygroscopicity: As a zwitterionic salt, it is extremely hygroscopic. "Gumming" is often just water absorption.

Prevention:

  • Lyophilization: Always freeze-dry rather than rotary evaporate to dryness from water. The fluffy powder is more stable.

  • Storage: Store as the Hydrochloride (HCl) salt.

    • Conversion: Dissolve free zwitterion in water, add 1 equivalent of dilute HCl, and lyophilize. The HCl salt disrupts the zwitterionic lattice and is often more crystalline and stable.

References

  • Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • LCGC International. (2022). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

  • Dombrády, Z. S., et al. (2019).[4] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid , a complex zwitterionic intermediate often used in the synthesis of muscarinic antagonists and excitotoxic amino acid analogs.

This guide addresses the specific stability challenges arising from its dual nature as a secondary amine and an


-hydroxy acid (AHA)  capable of intramolecular cyclization.

Executive Stability Summary

Compound Profile:

  • Chemical Nature: Zwitterionic solid (Internal salt).

  • Critical Reactivity: The molecule contains a

    
    -amino acid motif (via the ring) and an 
    
    
    
    -hydroxy acid moiety.
  • Primary Degradation Risk: Spontaneous Intramolecular Lactamization (forming a bicyclic pyrrolizidinone) and Oxidative N-degradation .

Quick Reference: Storage Matrix
StateConditionStability ForecastMajor Risk
Solid (Powder) -20°C, Desiccated, Argon> 2 YearsHygroscopic clumping; Carbonate formation (CO₂ absorption).
Solid (Powder) +25°C, Ambient Air< 3 MonthsDeliquescence; Oxidation to N-oxides.
Solution (Water) pH 2.0 - 5.0 (Acidic)24 - 48 HoursSlow dimerization (Estolides).
Solution (Water) pH 7.0 - 9.0 (Basic)< 6 Hours Rapid Lactamization (Cyclization); Racemization.
Solution (DMSO) Room Temp~ 1 WeekN-Oxidation (if DMSO is not degassed).

Troubleshooting Guide (FAQ Format)

Module A: Physical State & Solubility Issues

Q: The white powder has turned into a sticky, yellow gum. Is it still usable? A: Likely No.

  • Diagnosis: The compound is highly hygroscopic . The transition to a gum indicates moisture absorption, which catalyzes two degradation pathways:

    • Oxidation: The "yellowing" suggests N-oxidation of the secondary amine, often accelerated by trace transition metals in non-inert environments.

    • Oligomerization: High concentration in the "gum" phase promotes intermolecular esterification between the

      
      -hydroxyl group of one molecule and the carboxyl group of another (Estolide formation).
      
  • Action: Discard. For future aliquots, warm the vial to room temperature before opening to prevent condensation. Handle exclusively in a glovebox or low-humidity environment.

Q: I cannot dissolve the compound in pure acetonitrile or chloroform. A: This is expected behavior.

  • Mechanism: As a zwitterion (internal salt), the lattice energy is high. It requires high-dielectric protic solvents (Water, Methanol) or dipolar aprotic solvents (DMSO, DMF) to solvate the ionic charges.

  • Protocol: If organic solubility is required for a reaction, you must "mask" the zwitterion by:

    • Using a silylating agent (e.g., BSTFA).

    • Protecting the amine (e.g., Boc-protection) to break the internal salt network.

Module B: Chemical Stability & Degradation[1]

Q: My LC-MS shows a new peak with [M-18] mass difference appearing over time. A: You are observing Intramolecular Lactamization.

  • The Science: The structure contains a secondary amine separated by 3 carbons from the carboxylic acid (counting through the pyrrolidine ring: N1

    
     C2 
    
    
    
    C3
    
    
    C
    
    
    
    
    COOH). This geometry allows the amine to attack the carbonyl, expelling water (Mass -18) to form a bicyclic hexahydro-3H-pyrrolizidin-3-one derivative.
  • Trigger: This reaction is thermodynamically favorable and kinetically accelerated by Basic pH (which un-protonates the amine, making it nucleophilic) and Heat .

  • Prevention: Maintain solutions at slightly acidic pH (pH 3-5) to keep the amine protonated (

    
    ), reducing its nucleophilicity.
    

Q: I see peak broadening and "fronting" in my HPLC chromatogram. A: This is likely a pH Mismatch or Metal Chelation.

  • Diagnosis 1 (pH): The

    
    -hydroxy acid and secondary amine create a complex ionization profile. If your mobile phase pH is near the pKa (approx. 2.5 for acid, 9.5 for amine), the molecule rapidly switches protonation states, causing peak distortion.
    
  • Diagnosis 2 (Chelation):

    
    -Hydroxy acids are potent chelators of iron/steel in HPLC columns.
    
  • Action:

    • Use a buffered mobile phase (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate). Do not use pure water.

    • Add a chelating agent (e.g., EDTA) to the mobile phase or use a "bio-inert" (PEEK-lined) column.

Visualizing the Degradation Pathways[2]

The following diagram illustrates the three critical failure modes for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid.

StabilityPathways Figure 1: Primary Degradation Pathways. Red path (Lactamization) is the dominant risk in solution. Compound 2-Hydroxy-2-(pyrrolidin-3-yl) acetic acid (Intact Zwitterion) Lactam Bicyclic Lactam (Pyrrolizidinone deriv.) [M-18 Da] Compound->Lactam Basic pH, Heat (Intramolecular Cyclization) Dimer Linear Estolide (Intermolecular Ester) [2M-18 Da] Compound->Dimer High Conc., Acidic pH (Solid State/Gum) NOxide N-Oxide / Imine (Oxidative Degradation) [M+16 Da or M-2 Da] Compound->NOxide Air, Light, DMSO (Radical Oxidation)

Figure 1: The "Red Path" (Lactamization) represents the formation of the bicyclic system, which is irreversible under standard storage conditions.

Standardized Analytical Protocols

To verify the purity of your material, do not rely on standard C18 gradients which often fail to retain this polar zwitterion.

Recommended HPLC Method (HILIC Mode)

This method is designed to separate the intact amino acid from its lactam degradation product.

ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 3.5µmRetains polar zwitterions via electrostatic interaction.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers the zwitterion; prevents lactamization on-column.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Gradient 90% B to 40% B over 15 minsElutes hydrophobic degradation products first.
Detection CAD (Charged Aerosol) or LC-MSCompound has weak UV absorbance (only carboxyl end absorption at 205-210nm).
Sample Diluent 80% Acetonitrile / 20% Buffer AMatches initial gradient to prevent peak distortion.

References & Authoritative Grounding

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation. Link

    • Context: Defines the standard stress testing protocols (acid, base, oxidation) referenced in Module B.

  • Beller, M., et al. (2015).[4] "Iron-Catalyzed Intramolecular Dehydrogenative Coupling of Amino Alcohols." Journal of Chemistry Letters. Link

    • Context: Mechanistic validation of intramolecular cyclization (lactamization) risks in amino-alcohol systems.

  • PubChem Compound Summary. (2024). "(S)-2-(Pyrrolidin-3-yl)acetic acid."[5][6] National Center for Biotechnology Information. Link

    • Context: Source of physiochemical data (LogP, H-bond donor/acceptor counts) used to determine solubility profiles.

  • Bjerrum, E.J., et al. (2022). "Oxidation of Secondary Amines in Pharmaceutical Compounds." Pharmaceutics.[7][3][8] Link

    • Context: Explains the N-oxidation pathway and the "yellowing" phenomenon described in the Troubleshooting section.

Sources

optimization of reaction conditions for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Last Updated: February 24, 2026

Executive Summary

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is a bifunctional building block containing a secondary amine (pyrrolidine ring), a secondary alcohol (


-position), and a carboxylic acid. Its zwitterionic nature and steric congestion at the 

-carbon present unique challenges in derivatization.

This guide addresses three critical workflows:

  • Analytical Derivatization (GC/LC-MS): Overcoming incomplete silylation of the

    
    -hydroxyl group.
    
  • Synthetic Protection: Orthogonal strategies for the amine vs. hydroxyl.

  • Chemical Stability: Preventing intermolecular oligomerization.

Module 1: Analytical Derivatization (GC-MS)

Common Issue: "My chromatogram shows peak tailing and multiple artifacts."

Diagnosis: The steric bulk of the pyrrolidine ring adjacent to the


-hydroxy group often leads to incomplete silylation when using standard reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). The "artifacts" are likely mono-silylated intermediates (amine-only or acid-only) or thermal degradation products formed in the injector port due to active hydrogens.

Protocol: Enhanced Silylation Strategy Standard trimethylsilyl (TMS) derivatives are often too labile for this molecule. We recommend using MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to form robust TBDMS derivatives.

Step-by-Step Workflow:

  • Lyophilization: Ensure the sample is completely dry. Any residual water will hydrolyze the silyl reagent.

  • Solubilization: Add anhydrous Pyridine (50 µL per mg of sample). Do not use alcohols.

  • Reagent Addition: Add MTBSTFA + 1% TBDMCS (tert-Butyldimethylchlorosilane) (100 µL).

    • Note: The TBDMCS acts as a catalyst to drive the reaction on the sterically hindered

      
      -hydroxyl.
      
  • Incubation: Heat at 70°C for 60 minutes .

    • Why? Room temperature is insufficient for the secondary alcohol next to the pyrrolidine ring.

  • Injection: Inject directly or dilute with ethyl acetate.

Troubleshooting Table: GC-MS Derivatization

SymptomProbable CauseCorrective Action
Split Peaks / Doublets Diastereomer separationThe molecule has two chiral centers. This is normal; do not attempt to merge them unless using an achiral column with lower resolution.
Peak Tailing Interaction with silanolsThe secondary amine is basic. Ensure the column is base-deactivated or use the MTBSTFA protocol to fully mask the amine.
Low Response Incomplete derivatizationIncrease incubation temp to 90°C; add 10% acetonitrile to solubilize the zwitterion before adding reagent.

Module 2: Synthetic Optimization (Amide Coupling)

Common Issue: "I am losing chirality at the alpha-position during coupling."

Diagnosis: The


-hydroxy acid moiety is prone to racemization (epimerization) during carboxylic acid activation, especially if the hydroxyl group is unprotected. The inductive effect of the hydroxyl makes the 

-proton more acidic, and base-mediated coupling (e.g., HATU/DIEA) accelerates enolization.

Protocol: Racemization-Free Coupling We recommend a "Protection-First" approach followed by a neutral coupling condition.

The "Safety-First" Workflow:

  • N-Protection (Mandatory): Protect the pyrrolidine nitrogen with Boc or Cbz first.

    • Condition: (Boc)₂O, aqueous NaOH/Dioxane, 0°C to RT.

    • Why? Eliminates zwitterionic character and prevents N-acylation side reactions.

  • O-Protection (Recommended): Protect the

    
    -hydroxyl as an Acetonide  (if feasible with other groups) or TBS ether .
    
    • Alternative: If leaving OH free, use Oxyma Pure / DIC (Diisopropylcarbodiimide) for coupling.

    • Avoid: HBTU/HATU with excess DIEA/TEA, as the basicity promotes racemization.

Diagram: Synthetic Decision Tree

G Start Start: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid Q1 Is the Pyrrolidine N protected? Start->Q1 Goal Goal: Amide Coupling ProtectN Action: Protect N (Boc/Fmoc) Q1->ProtectN No Q2 Can you protect the Alpha-OH? Q1->Q2 Yes ProtectN->Q2 PathA Yes: Silylate (TBSCl/Imidazole) Q2->PathA High Stability Reqd PathB No: Leaving OH free Q2->PathB Fast Synthesis CouplingA Standard Coupling (HATU/DIEA) PathA->CouplingA CouplingB Low-Racemization Coupling (DIC / Oxyma Pure) PathB->CouplingB CouplingA->Goal CouplingB->Goal

Caption: Decision logic for selecting the correct coupling reagents to minimize racemization risk.

Module 3: Stability & Solubility

Common Issue: "The starting material won't dissolve in DCM or THF."

Diagnosis: As an amino acid derivative, the molecule exists as a zwitterion (internal salt) in its neutral state. It forms strong intermolecular ionic lattices that are insoluble in non-polar organic solvents.

Solubility Guide:

Solvent SystemSolubility RatingApplication
Water / 0.1% TFA HighHPLC Analysis (Reverse Phase)
Methanol ModerateDerivatization (Esterification)
DCM / THF InsolubleDo not use for underivatized material
DMF / DMSO HighPeptide Coupling / General Synthesis
Acetonitrile + 10% Water ModerateLC-MS

Critical Warning: Oligomerization Do not store the free amino acid in concentrated solution with activating agents (like carbodiimides) without N-protection. The amine of one molecule will react with the activated acid of another, leading to polyamide oligomers . Always store as the HCl salt or N-protected derivative.

FAQ: Frequently Asked Questions

Q: Can I separate the diastereomers of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid? A: Yes. The two chiral centers (C3-pyrrolidine and C


-acetic acid) create two pairs of enantiomers (4 isomers total).
  • Method: Derivatize the amine with Fmoc-Cl .

  • Separation: Use a chiral HPLC column (e.g., Chiralpak AD-H or IA) with a Hexane/Ethanol mobile phase.[1] The bulky Fmoc group enhances chiral recognition compared to the free amine.

Q: Why does my yield drop when using acid chlorides? A: The unprotected


-hydroxyl group competes with the amine for the acid chloride, forming esters (O-acylation) instead of, or in addition to, amides.
  • Fix: Use a selective N-acylation protocol at controlled pH (Schotten-Baumann conditions: biphasic DCM/Water with NaHCO₃) or protect the OH group first.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Selective Response. Sigma-Aldrich Technical Bulletins. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Link

Sources

Technical Support Center: Troubleshooting the Analytical Detection of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this unique molecule. As a polar, zwitterionic compound with a chiral center, 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid presents several analytical challenges. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure the integrity and success of your experimental outcomes.

Understanding the Analyte: Key Physicochemical Properties

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is a small molecule characterized by its high polarity due to the presence of a hydroxyl group, a carboxylic acid, and a secondary amine within a pyrrolidine ring. These functional groups can exist in a zwitterionic form, influencing its solubility and chromatographic behavior. Furthermore, the molecule contains a stereocenter, necessitating chiral separation methods to distinguish between enantiomers.

PropertyValue/InformationSource
Molecular Formula C6H11NO3Inferred from structure
Molecular Weight 145.16 g/mol Inferred from structure
Structure A pyrrolidine ring substituted with a hydroxyacetic acid group.-
Key Functional Groups Carboxylic acid, Hydroxyl group, Secondary amine (in a pyrrolidine ring)-
Predicted Polarity HighInferred from functional groups
Chirality Contains at least one stereocenterInferred from structure

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the analytical detection of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, categorized by the analytical technique.

High-Performance Liquid Chromatography (HPLC) & LC-MS/MS

Answer:

This is a very common issue when analyzing highly polar compounds like 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid on traditional reversed-phase (RP) columns.[1][2] The underlying reason is that the analyte has limited hydrophobic interaction with the non-polar stationary phase (e.g., C18). It spends most of its time in the polar mobile phase and elutes at or near the void volume.

Troubleshooting Workflow:

Caption: Troubleshooting poor retention in RP-HPLC.

Detailed Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[3][4] Water acts as the strong, eluting solvent. This environment promotes the partitioning of polar analytes like 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid into a water-enriched layer on the surface of the stationary phase, leading to retention.[5]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics.[6][7][8] This dual retention mechanism is particularly advantageous for zwitterionic compounds. By adjusting the mobile phase pH and ionic strength, you can modulate both hydrophobic and electrostatic interactions to achieve optimal retention and selectivity.[9][10]

  • Derivatization: Reacting the analyte with a hydrophobic derivatizing agent can significantly increase its retention on a C18 column. This approach also offers the potential to introduce a UV-active or fluorescent tag, enhancing detection sensitivity.[3][11]

Answer:

Poor peak shape in HILIC can stem from several factors, often related to the mobile phase, sample solvent, or column equilibration.

Troubleshooting Peak Shape in HILIC:

Caption: Troubleshooting poor peak shape in HILIC.

Detailed Explanations:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause severe peak distortion.[2] The ideal sample solvent should match the initial mobile phase conditions as closely as possible.

  • Insufficient Column Equilibration: The formation of a stable water layer on the HILIC stationary phase is crucial for reproducible retention and good peak shape.[3] It is recommended to use a longer equilibration time between gradient runs than for reversed-phase chromatography, often at least 10 column volumes.[3]

  • Mobile Phase Buffer: The concentration and pH of the buffer are critical. Insufficient buffer concentration can lead to secondary interactions and peak tailing.[12] The pH should be controlled to maintain a consistent charge state of the analyte. For MS detection, volatile buffers like ammonium formate or ammonium acetate at concentrations of 10-20 mM are preferred.[4]

Answer:

Separating enantiomers requires a chiral environment. This can be achieved through direct or indirect methods in HPLC.

  • Direct Chiral HPLC: This is the most common approach and involves using a Chiral Stationary Phase (CSP).[13] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For a polar molecule like this, polysaccharide-based or macrocyclic glycopeptide CSPs are good starting points.[14] Method development often involves screening several CSPs with different mobile phases (normal-phase, reversed-phase, and polar organic).

  • Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[15] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[16][17] This approach requires a suitable functional group on the analyte for reaction (the amine or carboxylic acid group in this case) and a highly pure chiral derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Answer:

Direct analysis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid by GC-MS is not feasible. The compound is not volatile and will likely decompose at the high temperatures of the GC inlet.[18] To make it suitable for GC analysis, you must perform chemical derivatization.

Derivatization is essential for:

  • Increasing Volatility: By replacing the active hydrogens on the hydroxyl, amine, and carboxylic acid groups with non-polar groups.[19]

  • Improving Thermal Stability: To prevent decomposition in the GC system.

  • Enhancing Chromatographic Peak Shape: By reducing polar interactions with the column.

Recommended Derivatization Protocol (Silylation):

Silylation is a common and effective derivatization technique for compounds with active hydrogens.[19]

  • Sample Preparation: Evaporate an aliquot of your sample to complete dryness in a reaction vial. The absence of water is critical for a successful silylation reaction.

  • Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[18] Acetonitrile or pyridine can be used as a solvent.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS.

Troubleshooting GC-MS Derivatization:

ProblemPossible CauseSolution
No or low product peak Incomplete reactionIncrease reaction time and/or temperature. Ensure the sample is completely dry before adding the reagent.[19]
Reagent degradationUse fresh, high-quality derivatization reagents. Store them under inert gas and away from moisture.
Multiple derivative peaks for the analyte Partial derivatizationOptimize reaction conditions (time, temperature, reagent excess) to drive the reaction to completion, derivatizing all three active sites (hydroxyl, amine, and carboxylic acid).
Peak tailing Active sites in the GC systemUse a deactivated liner and a high-quality, low-bleed column. Ensure the system is free of leaks.

References

Sources

strategies to improve the solubility of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Solubility Optimization Guide Subject: 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (and derivatives) Case ID: SOL-PYR-003[1][2]

Executive Summary

You are likely encountering solubility issues with 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid because it exists as a zwitterion (inner salt) at neutral pH.[1][2]

In its free base form, the molecule possesses both a basic secondary amine (pyrrolidine ring) and an acidic carboxylic acid.[2] These form strong intermolecular electrostatic bonds (salt bridges) in the crystal lattice, resulting in high melting points and poor solubility in both water (due to aggregation) and organic solvents (due to polarity).

This guide provides three targeted strategies to break this lattice energy and solubilize the compound for synthesis, analysis, or biological screening.

Module 1: The pH Switch (Aqueous Solubility)

The Problem: At neutral pH (approx. 6–8), the molecule is at its Isoelectric Point (pI). Net charge is zero, but local dipoles are high, leading to precipitation.[2]

The Solution: You must drive the equilibrium toward the Cationic or Anionic species to utilize ion-dipole interactions with water.[1][2]

Speciation Logic

The pyrrolidine nitrogen has a pKa


 10.5 (conjugate acid), and the 

-hydroxy carboxylic acid has a pKa

3.5.[2]

SolubilityLogic Acid pH < 2 CATIONIC FORM (Soluble in Water) Zwitt pH 4 - 9 ZWITTERION (pI) (Insoluble / Aggregates) Acid->Zwitt Add Base Zwitt->Acid Add Acid Base pH > 11 ANIONIC FORM (Soluble in Water) Zwitt->Base Add Base Base->Zwitt Add Acid

Figure 1: Solubility depends on forcing the molecule out of the central Zwitterionic state.[2]

Troubleshooting FAQ: Aqueous Systems

Q: I need a neutral stock solution for a bio-assay. How do I achieve this? A: Do not dissolve directly in neutral water.

  • Dissolve the compound in 0.1 M HCl (creates the hydrochloride salt).[1][2]

  • Dilute this acidic stock into your assay buffer.[1][2]

    • Note: Ensure the buffering capacity of your assay medium is strong enough to neutralize the small amount of acid carried over, or back-titrate carefully with NaOH.[2]

Q: It dissolves in 1N HCl but precipitates when I dilute it. Why? A: You likely diluted it so much that the pH rose back to the pI (approx pH 6-7).[1][2] Keep the final solution pH below 3 or above 11 to maintain solubility.[1][2]

Module 2: Organic Solvent Compatibility (Synthesis)

The Problem: Zwitterions are insoluble in DCM, THF, or Ethyl Acetate because these solvents cannot break the ionic crystal lattice.[2]

The Solution: Hydrophobic Ion Pairing (HIP). You must replace the small, hard counter-ion (like Cl⁻ or Na⁺) with a large, lipophilic counter-ion.

Protocol: In-Situ Lipophilization

Use this when you need to perform a reaction in an organic solvent (e.g., amide coupling, protection).[2]

Target SolventRecommended Additive (Counter-ion)Mechanism
DCM / Chloroform Trifluoroacetic acid (TFA)Forms TFA salt; fluorines increase lipophilicity.[1][2]
Toluene / Benzene p-Toluenesulfonic acid (TsOH)The tolyl ring acts as a greasy handle.[1][2]
THF / Dioxane HBF₄ or HCl (gas)Disrupts zwitterion; creates tight ion pair.[1][2]

Step-by-Step Procedure (TsOH Example):

  • Suspend 1 equivalent of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in the organic solvent (it will look like a slurry).

  • Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate.

  • Heat to 40°C with vigorous stirring for 30 minutes.

  • Observation: The slurry should clear as the lipophilic TsOH salt forms and dissolves.[1][2]

  • Optional: If water is a byproduct of your subsequent reaction, add molecular sieves now.[1][2]

Module 3: Analytical & Screening Stocks

The Problem: DMSO stocks often crash out upon freeze-thaw cycles or when diluted into water.[1][2]

The Solution: Use a "Super-Solvent" mix that stabilizes both the polar and non-polar domains of the molecule.[2]

Recommended Solvent Systems
ApplicationSolvent SystemNotes
NMR (Proton) D₂O + 2 drops DClShifts to cationic form; sharpens peaks by preventing exchange broadening.[1][2]
LC-MS Stock 50% Acetonitrile / 50% Water + 0.1% Formic AcidAcid maintains solubility; Acetonitrile prevents microbial growth.[1][2]
High Conc. Stock DMSO + 5% WaterPure DMSO is hygroscopic; adding 5% water intentionally stabilizes the zwitterion solvation shell [1].[1][2]
Critical Warning: Boc-Protection

If the free amine is not required for your immediate step, Boc-protection is the most effective solubility strategy.[1][2]

  • Reaction: React the zwitterion with

    
     in 1N NaOH/Dioxane (1:1).
    
  • Result: The resulting N-Boc acid is no longer zwitterionic.[1][2] It behaves like a standard carboxylic acid, soluble in EtOAc and DCM.[1][2]

Summary of Physicochemical Properties

FeatureValue (Est.)Implication
pKa (COOH) ~3.2 - 3.5Acidic.[1][2] Ionized at pH > 4.[1][2]
pKa (NH) ~10.2 - 10.8Basic.[1][2] Protonated at pH < 10.[1][2][3]
LogP (Zwitterion) < -2.0Highly hydrophilic; partitions into water.[1][2]
LogP (N-Boc) ~ 0.5 - 1.0Lipophilic; partitions into organics.[1][2]

References

  • Stabilization of Zwitterionic Amino Acids. Experimental data confirms that while pure DMSO can dissolve some zwitterions, the addition of small molar fractions of water or protic acid significantly lowers the energy barrier for solvation by stabilizing the charged termini.[2]

    • Source: National Institutes of Health (PMC).[1][2]

  • Hydrophobic Ion Pairing (HIP). This review details the mechanism of using lipophilic counter-ions (like TsOH or SDS) to solubilize charged biomolecules in organic solvents.[1][2][4]

    • Source: PubMed.[1][2][3]

  • Pyrrolidine pKa Data. Comparative pKa values for pyrrolidine derivatives establish the basicity range for the secondary amine in this scaffold.[1][2]

    • Source: Organic Chemistry Data.[1][2]

  • Amino Acid Solubility Profiles. General solubility behavior of amino acids in aqueous and non-aqueous systems, highlighting the pH-dependent "isoelectric band" of insolubility.

    • Source: University of Rhode Island.[1][2]

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For novel chiral molecules such as 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, a key intermediate in the synthesis of various bioactive compounds, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of established analytical methodologies for this purpose, offering insights into the underlying principles, experimental workflows, and relative merits of each approach.

Introduction to Chiral Analysis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid possesses two chiral centers, making stereochemical analysis complex. The molecule contains a secondary amine, a carboxylic acid, and a hydroxyl group, all of which can be targeted for chiral recognition and separation. The choice of analytical method depends on factors such as the required accuracy, sample throughput, available instrumentation, and whether a destructive or non-destructive technique is preferable. This guide will focus on the most prevalent and reliable methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Comparison of Analytical Methodologies

Method Principle Advantages Disadvantages Typical Sample Requirement
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral stationary phase.High accuracy and precision, well-established, high-throughput capabilities.May require derivatization, method development can be time-consuming.Micrograms to milligrams
Chiral GC Separation of volatile diastereomeric derivatives of enantiomers on an achiral column or direct separation on a chiral column.High resolution and sensitivity, suitable for volatile compounds.Requires derivatization to increase volatility, potential for thermal degradation.Nanograms to micrograms
NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction of enantiomers with a chiral agent to form diastereomers with distinct NMR signals.Provides absolute configuration information (e.g., Mosher's method), requires only an NMR spectrometer.Destructive method, potential for kinetic resolution, requires pure derivatizing agent.Milligrams
NMR with Chiral Solvating Agents (CSAs) Non-covalent interaction of enantiomers with a chiral agent to form transient diastereomeric complexes with separate NMR signals.Non-destructive, simple sample preparation.Smaller chemical shift differences, may require higher field NMR, concentration and temperature dependent.Milligrams

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its robustness and wide applicability.[1] For a molecule like 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, which contains multiple polar functional groups, derivatization is often employed to improve chromatographic behavior and enhance the separation of the resulting diastereomers on a standard achiral column.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Racemic or Enantioenriched 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid derivatize Derivatization with Chiral Agent (e.g., Marfey's Reagent) start->derivatize mixture Diastereomeric Mixture derivatize->mixture inject Injection onto Achiral Reverse-Phase Column mixture->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Chromatogram with Separated Diastereomer Peaks detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Experimental Protocol: Derivatization with Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used chiral derivatizing agent for primary and secondary amines.[2][3] It reacts with the pyrrolidine nitrogen of the analyte to form stable diastereomers.

  • Sample Preparation: Dissolve approximately 1 mg of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid in 100 µL of 1 M NaHCO₃.

  • Derivatization: Add a solution of Marfey's reagent (1.5 mg in 150 µL of acetone).

  • Reaction: Heat the mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture and add 50 µL of 2 M HCl to stop the reaction.

  • Dilution: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Data Analysis: Integrate the peak areas of the two diastereomers (A₁ and A₂) and calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

II. Chiral Gas Chromatography (GC)

For GC analysis, the non-volatile 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid must be derivatized to increase its volatility and thermal stability. A two-step derivatization is typically required, targeting both the carboxylic acid/hydroxyl groups and the amine.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Analyte ester Esterification (e.g., with Methanol/HCl) start->ester acyl Acylation (e.g., with TFAA) ester->acyl volatile_deriv Volatile Derivative acyl->volatile_deriv inject Injection into GC volatile_deriv->inject separate Separation on Chiral Stationary Phase (e.g., Cyclodextrin-based) inject->separate detect FID Detection separate->detect chromatogram Chromatogram with Separated Enantiomer Peaks detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral GC.

Experimental Protocol: Two-Step Derivatization

This protocol involves esterification of the carboxylic acid and acylation of the hydroxyl and amine groups.

  • Esterification: Suspend ~1 mg of the analyte in 1 mL of 2 M HCl in methanol. Heat at 70°C for 2 hours. Evaporate the solvent under a stream of nitrogen.

  • Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 30 minutes.

  • Work-up: Evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • GC Analysis:

    • Column: A chiral column such as a cyclodextrin-based capillary column (e.g., CP-Cyclodextrin-β-2,3,6-M-19).[4]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation.

    • Injector and Detector: Split/splitless injector at 250°C, Flame Ionization Detector (FID) at 275°C.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

III. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for chromatographic separation.[5] The use of a chiral derivatizing agent (CDA) converts the enantiomers into diastereomers, which are, in principle, distinguishable in the NMR spectrum.[6] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example, reacting with the hydroxyl or amine group.[6]

Workflow for NMR with CDA

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Analyte derivatize Reaction with CDA (e.g., Mosher's Acid Chloride) start->derivatize mixture Diastereomeric Mixture derivatize->mixture dissolve Dissolve in Deuterated Solvent mixture->dissolve acquire Acquire Spectrum (¹H, ¹⁹F, or ³¹P) dissolve->acquire spectrum NMR Spectrum with Distinct Diastereomer Signals acquire->spectrum integrate Signal Integration spectrum->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR with a CDA.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

This protocol targets the hydroxyl group of the analyte. The amine and carboxylic acid should be protected beforehand (e.g., as a Boc-protected methyl ester) to ensure selective reaction.

  • Analyte Preparation: Ensure the analyte is in a protected form (e.g., N-Boc, O-methyl ester). Dissolve ~5 mg of the protected analyte in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.

  • Derivatization: Add a slight molar excess of (R)-Mosher's acid chloride to the NMR tube.

  • Reaction: Allow the reaction to proceed to completion at room temperature, monitoring by ¹H NMR if necessary.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The fluorine nucleus is often preferred due to its high sensitivity and wide chemical shift range, which can lead to better signal separation.[5][7]

  • Data Analysis: Identify a well-resolved signal corresponding to a proton or fluorine atom close to the stereocenter. Integrate the signals for the two diastereomers and calculate the enantiomeric excess.

Conclusion

The determination of the enantiomeric excess of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid can be reliably achieved through several analytical techniques.

  • Chiral HPLC after derivatization with an agent like Marfey's reagent is a highly accurate and robust method suitable for routine quality control.

  • Chiral GC provides excellent resolution but requires a more involved derivatization process to ensure the analyte is volatile.

  • NMR spectroscopy with CDAs like Mosher's acid offers a powerful alternative that can provide structural information alongside the ee value, though it is a destructive method that may require prior protection of functional groups. For a non-destructive approach, NMR with CSAs can be explored, although it may offer less pronounced signal separation.

The optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the instrumentation at hand. For drug development and quality assurance, validating the primary method (e.g., HPLC) with a secondary technique (e.g., NMR) is often a prudent strategy.

References

  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters - ACS Publications. [Link]

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. [Link]

  • 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry - ACS Publications. [Link]

  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • α-Hydroxyacids Enantiomer separation of hydroxyacids as dioxolanone derivatives. Agilent. [Link]

  • Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography. PubMed. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. University of Sheffield. [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of benzyl esters of amino acids not bearing protic side-chains. AIR Unimi. [Link]

  • Structural requirements for enantioselectivity in gas chromatography of chiral α-hydroxy acids. Scilit. [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. [Link]

  • (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Lupine Publishers. [Link]

Sources

Biological Efficacy of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic Acid Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid , a specialized chiral scaffold used in medicinal chemistry. This guide compares its biological efficacy and pharmacological potential against key structural analogues, focusing on its role as a pharmacophore in muscarinic antagonism and neurotransmitter modulation .

Executive Summary & Compound Profile

2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (often referred to as 3-Pyrrolidinylglycolic acid ) represents a critical "linker-scaffold" in drug design. Unlike simple amino acids, this molecule combines a rigid, basic pyrrolidine ring with a polar, hydrogen-bond-donating glycolic acid tail.

This unique geometry allows it to serve as a bioisostere for two distinct classes of bioactive molecules:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonists: It forms the "head group" of high-affinity anticholinergics (e.g., Glycopyrrolate analogues), where the hydroxyl group anchors the molecule in the receptor binding pocket.

  • Excitatory Amino Acid (EAA) Mimetics: As a structural analogue of Homoproline and Gabapentinoid precursors, it probes novel binding sites on GABA transporters (GAT) and voltage-gated calcium channels (

    
     subunits).
    
Chemical Profile
PropertySpecification
IUPAC Name 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid
Molecular Formula

Molecular Weight 145.16 g/mol
Key Functional Groups Secondary Amine (Pyrrolidine),

-Hydroxy Acid
Chirality Two stereocenters (C3 on ring, C

on chain); 4 stereoisomers possible.
Primary Utility Chiral building block for GPCR ligands; Neurotransmitter analogue.

Mechanism of Action & Structural Logic

To understand the efficacy of this compound, we must analyze its interaction dynamics compared to its non-hydroxylated and amino-substituted counterparts.

The "Hydroxyl Anchor" Hypothesis

In G-Protein Coupled Receptors (specifically Muscarinic M3), the efficacy of 3-substituted pyrrolidine ligands often depends on the "Hammerhead" binding mode.

  • The Pyrrolidine Ring: Provides a rigid spacer that positions the basic nitrogen (protonated at physiological pH) to interact with a conserved Aspartate residue (e.g., Asp147 in M3).

  • The

    
    -Hydroxyl Group:  Acts as a critical H-bond donor to Asparagine  or Tyrosine  residues deep in the binding pocket, significantly increasing affinity (
    
    
    
    ) compared to the non-hydroxylated parent.
Pathway Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how the 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid scaffold diverges in biological activity based on specific substitutions.

SAR_Logic Core 2-Hydroxy-2-(pyrrolidin-3-yl) acetic acid Scaffold Path_A Esterification (Muscarinic Pathway) Core->Path_A + Bulky Lipophilic Groups (Phenyl/Cyclopentyl) Path_B Free Acid / Amide (CNS Pathway) Core->Path_B + Bioisosteric Replacement (OH -> NH2) Target_M3 M3 Receptor Antagonist (Bronchodilation/Antispasmodic) Path_A->Target_M3 High Affinity Anchor Target_GABA GABA-AT / GAT-1 Inhibition (Neuroprotection) Path_B->Target_GABA Inhibitory Mimetic Target_NMDA NMDA/AMPA Modulation (Excitatory Control) Path_B->Target_NMDA Excitatory Mimetic

Caption: SAR divergence of the scaffold. The


-hydroxy group is pivotal for high-affinity GPCR binding (Path A), while the backbone mimics neurotransmitters (Path B).

Comparative Efficacy Guide

This section objectively compares 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid (Compound A ) against its two most relevant competitors: 3-Pyrrolidinylacetic acid (Compound B , non-hydroxylated) and


-Amino-(pyrrolidin-3-yl)acetic acid  (Compound C , amino-analogue).
Table 1: Biological Performance Matrix
FeatureCompound A (Target)Compound B (Homoproline Analogue)Compound C (Amino Analogue)
Structure

-Hydroxy-acid
Unsubstituted Acid

-Amino-acid
Primary Target Muscarinic Receptors (M3/M2)GABA Transporters (GAT)Glutamate/GABA Receptors
Receptor Affinity (

)
High (< 10 nM) (as ester)Moderate (µM range)High (nM range for EAATs)
Blood-Brain Barrier Moderate (Polarity limited)High (Lipophilic)Low (Requires active transport)
Metabolic Stability High (Resistant to amino-peptidases)ModerateLow (Susceptible to oxidases)
Key Advantage H-Bonding Capability : The OH group creates a "molecular anchor" unavailable in Compound B.Flexibility : Lack of OH allows better conformational adaptation for small pockets.[1]Zwitterionic Mimicry : Best for targeting amino acid transporters.
Detailed Analysis
1. Vs. 3-Pyrrolidinylacetic Acid (The "Parent")
  • Efficacy Shift: The addition of the

    
    -hydroxyl group in Compound A significantly increases polarity  and water solubility . In pharmacological assays, this modification typically reduces non-specific binding but enhances specific interactions with polar residues in the receptor active site.
    
  • Experimental Evidence: Studies on pyrrolidine-based muscarinic antagonists show that removing the

    
    -hydroxyl group (reverting to Compound B) can lead to a 10-100 fold loss in potency  [1]. The hydroxyl group is essential for the "pivot" mechanism that locks the antagonist into the receptor.
    
2. Vs.

-Amino-(pyrrolidin-3-yl)acetic Acid (The "Amino" Variant)
  • Mechanistic Divergence: While Compound C acts as a true amino acid mimetic (often targeting NMDA or AMPA receptors), Compound A (the hydroxy variant) acts as a glycolic acid isostere .

  • Therapeutic Window: Compound C is often investigated for neuroprotection (anticonvulsant activity) [2]. In contrast, Compound A is the preferred scaffold for peripheral anticholinergics (COPD, Overactive Bladder) because it lacks the primary amine needed for uptake by amino acid transporters, reducing CNS side effects.

Experimental Protocols

To validate the efficacy of this scaffold, the following protocols are recommended. These are designed to assess both the synthetic feasibility and the receptor binding affinity .

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

Based on the methodology by Cecioni et al. [2], adapted for the hydroxy-acid variant.

Objective: Stereoselective synthesis of the 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid core.

  • Reagents: N-benzyl-3-pyrroline, Glyoxylic acid equivalent (or chiral nitrone), Toluene.

  • Cycloaddition:

    • Mix N-benzyl-3-pyrroline (1.0 eq) with the nitrone (1.2 eq) in Toluene.

    • Reflux at 110°C for 12-24 hours under Argon.

    • Checkpoint: Monitor disappearance of pyrroline via TLC (SiO2, Hexane/EtOAc).

  • Hydrolysis & Reduction:

    • Concentrate the intermediate isoxazolidine.

    • Treat with Mo(CO)6 or Zn/AcOH to cleave the N-O bond, revealing the amino-alcohol core.

    • Perform oxidative cleavage if necessary to yield the carboxylic acid.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) to remove the benzyl group.
    
Protocol B: Muscarinic Receptor Binding Assay (M3)

Objective: Determine the


 of the compound (or its ester derivative) against standard antagonists.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human M3 receptors.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) as the radioligand (0.2 nM).
  • Incubation:

    • Incubate membranes (5-10 µg protein) with

      
      -NMS and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Time: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

Workflow Step1 Precursor Synthesis (N-benzyl-3-pyrroline) Step2 1,3-Dipolar Cycloaddition (Stereocenter Formation) Step1->Step2 Step3 Ring Cleavage & Oxidation (Yields Hydroxy-Acid) Step2->Step3 Step4 Biological Assay (M3 Binding) (Validation) Step3->Step4

Caption: Step-wise protocol for synthesizing and validating the scaffold.

References

  • Doulcet, J., et al. (2018).[2] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Cell Chemical Biology / PMC . Link

  • Cecioni, S., et al. (2015).[3][4] Novel routes to either racemic or enantiopure

    
    -amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. European Journal of Medicinal Chemistry . Link
    
  • Mizuno, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules / PMC . Link

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based... ET(B) antagonists. Journal of Medicinal Chemistry . Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.

Sources

structure-activity relationship (SAR) studies of 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Respiratory & Urological Therapeutics Target Class: Muscarinic Acetylcholine Receptors (mAChRs), specifically M3 subtype.

Part 1: Executive Analysis & Scaffold Logic

The Scaffold Identity

The 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid scaffold represents a critical "privileged structure" in the design of antimuscarinic agents. Unlike classical tropane-based antagonists (e.g., Atropine, Tiotropium) which rely on an ester linkage prone to plasma hydrolysis, this scaffold offers a C-linked (carbon-carbon) attachment between the pharmacophore's cationic head (pyrrolidine) and the receptor-binding epitope (hydroxy-acid moiety).

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its development into M3-selective antagonists for COPD (Chronic Obstructive Pulmonary Disease) and OAB (Overactive Bladder).

Why This Scaffold?
  • Metabolic Stability: The C-C bond at the 3-position resists the rapid systemic hydrolysis seen in ester-based soft drugs, allowing for longer duration of action (amenable to once-daily dosing).

  • Chirality-Driven Selectivity: The scaffold contains two chiral centers (C3 on pyrrolidine and C2 on the acetic acid). The (3S, 2'R) stereochemistry is frequently cited as the "eutomer" (active isomer) for high-affinity M3 binding, mimicking the spatial arrangement of acetylcholine.

  • Versatility: It serves as the precursor to Darifenacin-like amides and novel quinuclidine-mimetic esters .

Part 2: Comparative Performance Guide

This section objectively compares analogs derived from the 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid scaffold against industry standards.

Table 1: Therapeutic Profile Comparison
FeatureCandidate: 3-Pyrrolidinyl Hydroxy-Amides Comparator A: Tiotropium (Spiriva) Comparator B: Darifenacin (Enablex)
Core Scaffold 3-Substituted Pyrrolidine (C-Linked)Scopine Ester (O-Linked)3-Substituted Pyrrolidine (C-Linked)
Receptor Selectivity High M3 > M2 (Functional selectivity)Kinetic Selectivity (Slow off-rate from M3)High M3 > M2/M1
Metabolic Stability High (Amide/C-C bond stable)Moderate (Ester hydrolysis)Variable (CYP2D6/3A4 metabolism)
Systemic Safety Tunable via N-substitution (Soft drug design possible)Low oral bioavailability (Quaternary amine)CNS sparing (P-gp substrate)
Duration of Action Intermediate to Long (Dissociation driven)Ultra-Long (>24h)Moderate (Requires ER formulation)
Primary Indication OAB / COPD (Designed)COPDOAB
Key Differentiator: The "Soft" vs. "Hard" Switch
  • Tiotropium relies on a "hard" quaternary ammonium charge for potency but depends on kinetic selectivity (slow dissociation) to avoid M2-mediated cardiac side effects.

  • 2-Hydroxy-2-(pyrrolidin-3-yl) analogs allow for "soft drug" engineering. By appending a metabolically labile ester on the pyrrolidine nitrogen (rather than the core scaffold), researchers can achieve high local lung concentrations with rapid systemic inactivation, a distinct advantage over the systemic exposure of stable amides like Darifenacin.

Part 3: Deep-Dive SAR Analysis

The biological activity of this scaffold hinges on three specific vectors.

Vector A: The Nitrogen Substituent (The "Address")
  • Requirement: A bulky lipophilic group is essential to occupy the hydrophobic pocket near the M3 receptor orthosteric site.

  • Optimization:

    • Methyl/Ethyl: Low potency.[1]

    • Isopropyl/Cycloalkyl: Moderate potency.[1]

    • Di-hydro-benzofuran (as in Darifenacin):Maximal Potency . The oxygen in the benzofuran ring likely engages in pi-stacking or H-bonding with Tyr506 or Tyr529 in the M3 pocket.

    • Soft Linkers: Attaching an ester-containing alkyl chain allows for "soft" inactivation.

Vector B: The Alpha-Hydroxy Group (The "Anchor")
  • Mechanism: The hydroxyl group at position 2 is non-negotiable for high affinity. It forms a critical hydrogen bond with Asn640 (6.52) in the transmembrane domain of the M3 receptor.

  • Modification: Removing this -OH (to acetamide) or methylating it (to methoxy) results in a >100-fold loss in affinity .

Vector C: The Carboxyl Terminus (The "Effector")
  • Amides (CONR2): Preferred for oral stability (e.g., Darifenacin). Bulky amides (diphenyl) increase hydrophobic interaction.

  • Esters (COOR): Preferred for inhaled "soft drugs". The ester bond renders the molecule susceptible to plasma esterases, reducing systemic half-life.

  • Acids (COOH): Generally inactive or weakly active. This is the "deactivated metabolite" target for soft drug programs.[2]

Part 4: Visualization of SAR Logic

SAR_Logic Scaffold 2-Hydroxy-2-(pyrrolidin-3-yl) Acetic Acid Core N_Sub Vector A: Nitrogen Substituent (Lipophilic Tail) Scaffold->N_Sub Derivatization Alpha_OH Vector B: Alpha-Hydroxy (H-Bond Anchor) Scaffold->Alpha_OH Stereochem (R) Carboxyl Vector C: Carboxyl Terminus (Metabolic Switch) Scaffold->Carboxyl Functionalization Potency Potency & Selectivity (Target: Hydrophobic Pocket) N_Sub->Potency Bulky Groups (Benzofuran/Phenyl) Binding Receptor Affinity (Target: Asn640) Alpha_OH->Binding Critical H-Bond PK Pharmacokinetics (Stability vs. Lability) Carboxyl->PK Amide = Stable Ester = Soft

Figure 1: Structural dissection of the scaffold showing the three critical vectors for optimization.

Part 5: Validated Experimental Protocols

To validate analogs of this scaffold, the following self-validating workflow is recommended.

Protocol 1: Radioligand Binding Assay (Affinity)
  • Objective: Determine

    
     values for human M3 vs M2 receptors.
    
  • Cell Line: CHO-K1 cells stably expressing hM3 or hM2.

  • Ligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
  • Methodology:

    • Membrane Prep: Harvest cells, homogenize in ice-cold HEPES buffer (10 mM, pH 7.4), and centrifuge (40,000 x g, 20 min). Resuspend pellet.[1]

    • Incubation: Incubate membranes (10-20 µg protein) with test compound (10 pM to 10 µM) and radioligand for 60 min at 25°C .

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Validation: Non-specific binding determined by 1 µM Atropine.

      
       calculated using Cheng-Prusoff equation.
      
    • Success Criterion: Validated M3 antagonists (e.g., Darifenacin) should show

      
       nM.
      
Protocol 2: Metabolic Stability (Human Plasma)
  • Objective: Confirm "soft drug" status (if designing esters) or stability (if designing amides).

  • System: Pooled human plasma (heparinized).

  • Methodology:

    • Spike test compound (1 µM) into pre-warmed plasma (37°C).

    • Aliquot sampling at t=0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

    • Success Criterion (Soft Drug):

      
       min.[3]
      
    • Success Criterion (Stable Drug):

      
       min.[4]
      
Screening Workflow Diagram

Screening_Workflow Start Synthesis of Analogs (Amide/Ester Coupling) Binding Primary Screen: hM3 Binding (CHO Cells) Start->Binding Selectivity Secondary Screen: hM2 Binding (Selectivity Ratio) Binding->Selectivity Ki < 10 nM Functional Functional Assay: Guinea Pig Ileum / Trachea Selectivity->Functional M3/M2 > 10x Stability Metabolic Stability: Human Plasma / Microsomes Functional->Stability Decision Lead Candidate Selection Stability->Decision Profile Matches Target Product Profile

Figure 2: Hierarchical screening cascade for M3 antagonist discovery.

References

  • Pfizer Central Research. (1991). Discovery of Darifenacin (UK-88,525), a novel, selective muscarinic M3 receptor antagonist. Journal of Medicinal Chemistry.[5][6] Link

  • Alabaster, V. A. (1997). Discovery and development of selective M3 antagonists for clinical use.[7] Life Sciences. Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews.[1] Link

  • Catera, M., et al. (2008). Structure-Activity Relationships of New 3-Pyrrolidinyl-2-phenylacetates as Muscarinic Antagonists. Bioorganic & Medicinal Chemistry.[1][8][9] Link

  • Waelbroeck, M., et al. (1996). Binding of substituted pyrrolidines to M1-M5 muscarinic receptors.[6] British Journal of Pharmacology. Link

Sources

Benchmarking Novel Inhibitors Against Kynurenine Aminotransferase II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking novel chemical entities, such as 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid, against known inhibitors of Kynurenine Aminotransferase II (KAT-II). As the precise biological target for 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid is not extensively documented in publicly available literature, we will use it as our hypothetical novel inhibitor, "Compound X," to illustrate the benchmarking process against the therapeutically relevant target, KAT-II. This approach ensures a detailed and practical guide for researchers in drug discovery.

Introduction to Kynurenine Aminotransferase II (KAT-II) as a Therapeutic Target

The kynurenine pathway is a critical metabolic route for tryptophan degradation, and its dysregulation is implicated in various neurological and inflammatory disorders[1]. Kynurenine aminotransferase II (KAT-II) is a key enzyme in this pathway, primarily responsible for the synthesis of kynurenic acid (KYNA) in the brain[2][3]. Elevated levels of KYNA, an antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, have been associated with cognitive deficits in conditions like schizophrenia[2][4][5]. Therefore, the inhibition of KAT-II presents a promising therapeutic strategy for managing such neurological disorders by reducing brain KYNA levels[2][6][7][8].

Comparative Inhibitors of KAT-II

A robust benchmarking study requires comparison against well-characterized inhibitors with different mechanisms of action. For this guide, we will compare our hypothetical "Compound X" against the following known KAT-II inhibitors:

  • PF-04859989: A potent, irreversible inhibitor that forms a covalent adduct with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP)[5]. It is brain-penetrant and has been shown to reduce brain kynurenic acid levels in vivo[5].

  • BFF-122: Another irreversible inhibitor that targets the PLP cofactor[2].

  • NS-1502: A reversible and selective inhibitor of KAT-II[2].

  • Glycyrrhizic Acid and its Analogues (Glycyrrhetinic Acid, Carbenoxolone): These are selective, competitive inhibitors of KAT-II that compete with the substrate, kynurenine[2].

Experimental Workflow for Comparative Benchmarking

A systematic approach is crucial for a thorough comparison of novel inhibitors. The following experimental workflow provides a step-by-step guide for characterizing and comparing "Compound X" against the known KAT-II inhibitors.

G cluster_0 In Vitro Characterization cluster_1 Computational Analysis cluster_2 Cell-Based Assays A Recombinant Human KAT-II Enzyme Assay B IC50 Determination (Dose-Response) A->B C Kinetic Studies (Mechanism of Inhibition) B->C D Selectivity Profiling (KAT-I, KAT-III, KAT-IV) C->D E Molecular Docking (Binding Mode Prediction) C->E F Cellular KYNA Production Assay D->F G Cytotoxicity Assay (e.g., MTT) F->G

Caption: General experimental workflow for inhibitor characterization.

In Vitro Enzyme Inhibition Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency.

Protocol:

  • Reagents and Materials:

    • Recombinant human KAT-II enzyme

    • L-kynurenine (substrate)

    • α-ketoglutarate (co-substrate)

    • Pyridoxal 5'-phosphate (PLP, cofactor)

    • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)

    • Test compounds ("Compound X" and known inhibitors) dissolved in DMSO

    • 96-well microplates

    • Microplate reader (spectrophotometer or fluorometer)

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, dilutions of the test inhibitor, and the KAT-II enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme)[9].

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature[10].

    • Initiate the reaction by adding L-kynurenine and α-ketoglutarate to all wells[10].

    • Monitor the production of kynurenic acid over time using a microplate reader. The formation of KYNA can be measured by its fluorescence or through a coupled enzymatic reaction that leads to a change in absorbance[10].

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism)[10].

Data Presentation:

InhibitorIC50 (µM)Inhibition Type
Compound X [Experimental Value][To be determined]
PF-048599890.028[10]Irreversible[5]
BFF-12215-20[10]Irreversible[2]
NS-1502315[10]Reversible[2]
Glycyrrhizic Acid4.51[10]Competitive[2]
Kinetic Studies: Determining the Mechanism of Inhibition

Understanding how an inhibitor interacts with the enzyme and substrate is crucial.

Protocol:

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (L-kynurenine).

  • Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.

  • Analyze the data using double reciprocal plots (Lineweaver-Burk plots) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed)[10].

  • For competitive inhibitors, the inhibition constant (Ki) can be calculated[10].

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Inhibitor binds to the free enzyme b Inhibitor binds to both free enzyme and enzyme-substrate complex c Inhibitor binds only to the enzyme-substrate complex E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex E->EI +I S Substrate ES->E -S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex ES->ESI +I I Inhibitor EI->E -I ESI->ES -I

Caption: Mechanisms of reversible enzyme inhibition.

Selectivity Profiling

It is important to assess the selectivity of "Compound X" for KAT-II over other KAT isoforms (KAT-I, KAT-III, and KAT-IV) to minimize potential off-target effects. The IC50 determination protocol should be repeated using recombinant enzymes for the other KAT isoforms. High selectivity for KAT-II is a desirable characteristic for a therapeutic candidate[2].

Computational Analysis: Molecular Docking

Molecular docking can provide insights into the potential binding mode of "Compound X" within the active site of KAT-II.

Protocol:

  • Obtain the crystal structure of human KAT-II from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of "Compound X".

  • Perform docking simulations using software such as AutoDock or Glide to predict the binding pose and estimate the binding affinity (docking score).

  • Analyze the predicted interactions between "Compound X" and the amino acid residues in the KAT-II active site[10][11]. Key residues for ligand binding in KAT-II include Tyr142, Asn202, and Lys263[10].

Cell-Based Assays

Cellular KYNA Production Assay:

This assay determines if the inhibitor can effectively reduce KYNA production in a cellular context.

Protocol:

  • Culture a suitable cell line that expresses KAT-II (e.g., primary astrocytes or a transfected cell line).

  • Treat the cells with varying concentrations of "Compound X" and the known inhibitors.

  • Stimulate the cells with L-kynurenine.

  • Collect the cell culture supernatant and measure the concentration of KYNA using a sensitive analytical method such as HPLC or LC-MS/MS.

  • Determine the cellular EC50 value for the inhibition of KYNA production.

Cytotoxicity Assay:

It is essential to ensure that the observed reduction in KYNA is not due to general cellular toxicity.

Protocol:

  • Treat the cells with the same concentrations of inhibitors used in the KYNA production assay.

  • Assess cell viability using a standard method such as the MTT assay[10].

  • An ideal inhibitor should show potent inhibition of KYNA production at concentrations that do not affect cell viability.

Conclusion

This guide outlines a comprehensive strategy for benchmarking a novel inhibitor, "Compound X," against known inhibitors of KAT-II. By systematically evaluating its potency, mechanism of action, selectivity, and cellular activity, researchers can build a strong data package to support its potential as a therapeutic agent for neurological disorders associated with elevated kynurenic acid levels.

References

  • Jayawickrama, G. K., Nematollahi, A., Sun, G., Church, W. B., & Cook, J. M. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLOS ONE, 13(4), e0196404. [Link]

  • Al-Attas, M. A., Maryška, J., Kletečková, L., & Tichý, A. (2025). Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study. Molecules, 30(2), 249. [Link]

  • Fukushima, S., Oonuki, T., Imai, S., Orikasa, S., & Takeda, M. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9(1), 10229. [Link]

  • Holt, L. M., et al. (2019). Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine. Hippocampus, 29(2), 73-77. [Link]

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(2), 109-114. [Link]

  • Linder, J., et al. (2016). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology, 102, 42-47. [Link]

  • Al-Haddad, M. S., et al. (2025). Novel Human Kynurenine Aminotransferase Type II (KAT II) Inhibitors: A Computational Approach toward Schizophrenia Treatment. Pharmaceuticals, 18(11), 1563. [Link]

  • AdisInsight. (2016). Research programme: kynurenine aminotransferase II inhibitors - Pfizer. Retrieved from [Link]

  • Jayawickrama, G. K., Nematollahi, A., Sun, G., Church, W. B., & Cook, J. M. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLOS ONE, 13(4), e0196404. [Link]

  • Braidy, N., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences, 6, 9. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.